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  • Product: 2-Ethylquinoline-8-sulfonamide
  • CAS: 157686-38-9

Core Science & Biosynthesis

Foundational

2-Ethylquinoline-8-sulfonamide: A Technical Guide to Unveiling Therapeutic Targets

Abstract The quinoline-sulfonamide scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous compounds with diverse biological activities. While extensive research has been conducted on var...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline-sulfonamide scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous compounds with diverse biological activities. While extensive research has been conducted on various derivatives, the specific therapeutic potential of 2-Ethylquinoline-8-sulfonamide remains largely unexplored. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential therapeutic targets of this compound. Drawing upon the established activities of the broader quinoline-sulfonamide class, we delineate a logical, multi-pronged strategy for target identification and validation. This document outlines a series of predictive and experimental workflows, from initial in silico screening to definitive cellular target engagement assays, designed to systematically uncover the mechanism of action and therapeutic promise of 2-Ethylquinoline-8-sulfonamide.

Introduction: The Quinoline-Sulfonamide Pharmacophore

The quinoline nucleus is a cornerstone of drug discovery, lending its bicyclic structure to a wide array of therapeutic agents with applications ranging from anticancer to antimalarial and neuroprotective agents. When conjugated with a sulfonamide moiety—a pharmacophore renowned for its role in antibacterial, diuretic, and anti-inflammatory drugs—the resulting scaffold presents a unique opportunity for multi-target engagement.[1][2]

Derivatives of quinoline-8-sulfonamide have demonstrated significant activity against several key protein classes:

  • Protein Kinases: Notably, Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are critical regulators of cell proliferation and angiogenesis in cancer.[3][4]

  • Metabolic Enzymes: Including Pyruvate Kinase M2 (PKM2), a key player in the altered metabolism of cancer cells, and various isoforms of Carbonic Anhydrase.[5][6]

  • Neurological Enzymes: Such as Monoamine Oxidases (MAO-A and MAO-B) and Acetylcholinesterase (AChE), implicated in the pathophysiology of neurodegenerative disorders like Alzheimer's and Parkinson's disease.[2]

  • Inflammatory Enzymes: Specifically, Cyclo-oxygenase-2 (COX-2), a key target for anti-inflammatory therapies.[7]

  • Bacterial Enzymes: The sulfonamide group is a classic inhibitor of dihydropteroate synthase, an essential enzyme in the bacterial folate synthesis pathway.[8][9]

Given this precedent, 2-Ethylquinoline-8-sulfonamide stands as a promising, yet uncharacterized, molecule. The presence of the ethyl group at the 2-position of the quinoline ring may confer unique selectivity and potency profiles compared to its analogs. This guide proposes a systematic approach to deorphanize this compound and identify its primary therapeutic targets.

A Strategic Framework for Target Identification

We propose a three-phase approach to efficiently identify and validate the therapeutic targets of 2-Ethylquinoline-8-sulfonamide. This strategy begins with broad, predictive methods and progressively narrows the focus through rigorous biochemical and cellular validation.

G cluster_0 Phase 1: In Silico & High-Throughput Screening cluster_1 Phase 2: Biochemical Validation cluster_2 Phase 3: Cellular Target Engagement & Pathway Analysis In_Silico_Docking In Silico Molecular Docking (Broad Target Classes) Kinome_Profiling Broad Kinome Profiling (>500 Kinases) In_Silico_Docking->Kinome_Profiling Prioritize Kinase Families ADME_Tox ADME/Tox Prediction In_Silico_Docking->ADME_Tox Assess Druggability Biochemical_Assays Biochemical IC50 Determination (Hit Targets from Phase 1) Kinome_Profiling->Biochemical_Assays Identified Hits Mechanism_Studies Mechanism of Inhibition Studies (e.g., Lineweaver-Burk) Biochemical_Assays->Mechanism_Studies CETSA Cellular Thermal Shift Assay (CETSA) (Confirm Target Engagement) Mechanism_Studies->CETSA Validated Targets Western_Blot Western Blot Analysis (Downstream Signaling Effects) CETSA->Western_Blot Reporter_Assay Reporter Gene Assays (Transcriptional Activity) Western_Blot->Reporter_Assay

Caption: A strategic workflow for target identification of 2-Ethylquinoline-8-sulfonamide.

Phase 1: Predictive Analysis and Broad-Spectrum Screening

The initial phase aims to generate hypotheses and identify high-probability target classes through computational and high-throughput experimental methods.

In Silico Molecular Docking and ADME/Tox Prediction

Molecular docking serves as a cost-effective first step to predict the binding affinity of 2-Ethylquinoline-8-sulfonamide against a virtual library of protein targets.[8] This approach can rapidly screen for potential interactions across the target classes identified for the broader quinoline-sulfonamide family. Concurrently, computational ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models should be employed to assess the compound's drug-like properties and potential liabilities early in the discovery process.[3][10][11]

Protocol: In Silico Molecular Docking

  • Target Preparation: Obtain 3D crystal structures of potential human protein targets from the Protein Data Bank (PDB).[12] This includes representative isoforms of EGFR, VEGFR-2, PKM2, Carbonic Anhydrases, MAO-A/B, AChE, COX-2, and bacterial dihydropteroate synthase.

  • Ligand Preparation: Generate a 3D conformation of 2-Ethylquinoline-8-sulfonamide. Assign partial charges and define rotatable bonds.

  • Binding Site Identification: Identify the active or allosteric binding sites on each target protein.[12]

  • Docking Simulation: Use software such as AutoDock Vina to perform docking calculations, predicting the binding pose and affinity (scoring function) of the compound within each target's binding site.[12][13]

  • Analysis: Analyze the docking results to identify targets with the most favorable binding energies and plausible binding interactions (e.g., hydrogen bonds, hydrophobic interactions).[12]

Broad Kinome Profiling

Given the prevalence of kinase inhibition among quinoline-sulfonamides, a broad kinase panel screen is a critical step.[3][4] This provides an unbiased assessment of the compound's activity against a large proportion of the human kinome, revealing both potential primary targets and off-target effects that could lead to toxicity. Several commercial services offer kinome profiling panels.[1][2][5][14]

Table 1: Representative Kinase Profiling Data Output

Kinase Target% Inhibition at 1 µM% Inhibition at 10 µM
EGFR85%98%
VEGFR-275%95%
SRC40%70%
ABL115%35%
.........

Phase 2: Biochemical Validation and Mechanism of Action

Hits identified in Phase 1 must be validated through quantitative biochemical assays to confirm direct enzyme inhibition and determine potency.

IC₅₀ Determination for Lead Targets

For each validated hit, a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of the compound's potency.

Protocol: General Enzyme Inhibition Assay (Spectrophotometric/Fluorometric)

  • Reagent Preparation: Prepare assay buffer, recombinant human enzyme, substrate, and a serial dilution of 2-Ethylquinoline-8-sulfonamide.

  • Reaction Setup: In a 96- or 384-well plate, add the enzyme and varying concentrations of the test compound. Include controls for no inhibitor (100% activity) and no enzyme (background).[6][15]

  • Incubation: Allow the compound and enzyme to incubate for a defined period (e.g., 10-15 minutes) at room temperature.

  • Initiation: Initiate the enzymatic reaction by adding the substrate. For kinase assays, this will be a peptide substrate and ATP.[4][16][17] For others, it will be a specific substrate like acetylthiocholine for AChE or arachidonic acid for COX-2.[18][19]

  • Detection: Measure the rate of product formation kinetically using a plate reader at the appropriate wavelength (e.g., 412 nm for AChE assay with Ellman's reagent, or fluorescence for kinase and COX-2 assays).[15][18][20]

  • Calculation: Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Table 2: Example IC₅₀ Values for 2-Ethylquinoline-8-sulfonamide

Target EnzymeIC₅₀ (nM)Assay Method
EGFR50TR-FRET
VEGFR-2120ADP-Glo
MAO-B850Spectrophotometry
COX-2>10,000Fluorometric

Phase 3: Cellular Target Engagement and Pathway Analysis

The final phase confirms that the compound interacts with its intended target in a complex cellular environment and elicits the expected downstream biological effects.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to verify direct target engagement in intact cells or cell lysates.[21] The principle is that ligand binding stabilizes a target protein, increasing its melting temperature.[22][23][24][25]

G cluster_0 CETSA Workflow cluster_1 Expected Outcome A Treat cells with compound or vehicle B Heat cell aliquots to a range of temperatures A->B C Lyse cells and separate soluble/aggregated proteins B->C D Quantify soluble target protein (e.g., Western Blot) C->D E Plot soluble protein vs. temperature to generate melt curve D->E F Vehicle Control: Lower melting temp (Tm) G Compound-Treated: Higher melting temp (Tm + ΔTm) H Conclusion: Compound binds and stabilizes target

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol: CETSA with Western Blot Detection

  • Cell Treatment: Culture an appropriate cell line (e.g., A549 lung cancer cells for EGFR) and treat with either 2-Ethylquinoline-8-sulfonamide (at a concentration ~10-100x its biochemical IC₅₀) or vehicle (e.g., DMSO) for 1 hour.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[22]

  • Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

  • Protein Quantification: Transfer the supernatant (soluble fraction) to new tubes. Quantify the amount of the specific target protein in each sample using Western blot analysis with a target-specific antibody.

  • Data Analysis: Densitometry is used to quantify the band intensity from the Western blot. Plot the intensity of the soluble target protein as a function of temperature for both vehicle- and compound-treated samples to observe a thermal shift.[24]

Downstream Signaling Pathway Analysis

Once target engagement is confirmed, the functional consequences must be evaluated. For example, if EGFR is a confirmed target, its inhibition should lead to a reduction in the phosphorylation of downstream signaling proteins like Akt and ERK.

Protocol: Western Blot for Signaling Pathways

  • Cell Treatment and Lysis: Treat cells with varying concentrations of 2-Ethylquinoline-8-sulfonamide for a specified time. If applicable, stimulate the pathway (e.g., with EGF for the EGFR pathway). Lyse the cells and collect the protein lysate.

  • SDS-PAGE and Transfer: Separate proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for both the phosphorylated (active) and total forms of the target protein and its key downstream effectors (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt).

  • Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: Quantify band intensities to determine the ratio of phosphorylated to total protein at each compound concentration, demonstrating a dose-dependent inhibition of the signaling pathway.

Conclusion and Future Directions

This guide provides a robust, systematic framework for the initial characterization of 2-Ethylquinoline-8-sulfonamide. By progressing from broad, predictive screening to specific biochemical and cellular assays, researchers can efficiently identify and validate its primary therapeutic targets. The data generated through this workflow will not only elucidate the compound's mechanism of action but also pave the way for lead optimization, preclinical studies, and ultimately, the development of a novel therapeutic agent. Positive results in these assays would warrant further investigation into in vivo efficacy and safety profiles, bringing 2-Ethylquinoline-8-sulfonamide one step closer to potential clinical application.

References

  • BenchChem. (2025). Quinolin-8-ylmethanesulfonamide Derivatives: A Technical Guide to their Therapeutic Potential.
  • PubMed. (2025). Design, synthesis, and molecular dynamics-driven evaluation of quinoline-sulfonamide derivatives as potent and selective EGFR inhibitors with promising anti-cancer efficacy and safety profiles.
  • RSC Publishing. (2024). Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro, in silico studies and ADME evaluation of monoamine oxidases and cholinesterases inhibitors.
  • PubMed Central. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study.
  • MtoZ Biolabs. Kinome Profiling Service.
  • Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777).
  • Assay Genie. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric).
  • Bio-protocol. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
  • Bio-protocol. 3.10. Acetylcholinesterase Inhibition Assay.
  • BOC Sciences. Sulfonamide Antibiotics: Definition, Mechanism and Research.
  • AccessPharmacy. Sulfonamides, Trimethoprim, & Quinolones.
  • PubMed. (2023). In silico ADME/tox comes of age: twenty years later.
  • Pharmapproach. (2020). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes).
  • Thermo Fisher Scientific. Optimization of a LanthaScreen Kinase assay for EGFR (ErbB1) L858R.
  • Reaction Biology. Kinase Drug Discovery Services.
  • Benchchem. (2025). Application Notes: Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8".
  • PubMed. (2023). New quinazoline sulfonamide derivatives as potential anticancer agents: Identifying a promising hit with dual EGFR/VEGFR-2 inhibitory and radiosensitizing activity.
  • International Scientific Organization. (2024). Enhancing Predictive Capabilities for ADME-Tox in Drug Discovery through Quantum Artificial Intelligence.
  • Life Chemicals. (2022). Importance of ADME/Tox in Early Drug Discovery.
  • ResearchGate. (2025). Applying machine learning techniques for ADME-Tox prediction: A review.
  • PubMed. (2024). Enzyme Inhibition Assays for Monoamine Oxidase.
  • PMC - NIH. (2015). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads.
  • Cayman Chemical. COX-2 (human) Inhibitor Screening Assay Kit.
  • Promega Corporation. EGFR (C797S L858R) Kinase Assay Protocol.
  • BPS Bioscience. COX2 Inhibitor Screening Assay Kit.
  • Springer Protocols. (2023). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS).
  • NCBI. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • ResearchGate. (2025). A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors.
  • ResearchGate. (2024). In Silico Molecular Docking with Ligand Target v1.
  • Evotec. Monoamine Oxidase (MAO) Inhibition Assay.
  • PMC - NIH. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • Protocols.io. (2024). In Silico Molecular Docking with Ligand Target.
  • Sigma-Aldrich. COX-2 Inhibitor Screening Kit (Fluorometric).
  • Promega Corporation. EGFR Kinase Assay.
  • Cayman Chemical. COX Inhibitor Screening Assay Kit.
  • Annual Reviews. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies.
  • AAT Bioquest. (2021). How do I screen for acetylcholinesterase activity?.
  • MDPI. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases.
  • Worthington Biochemical. Carbonic Anhydrase - Assay.
  • Cell Biolabs, Inc. OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric).
  • Scribd. Ellman Esterase Assay Protocol.
  • News-Medical. (2020). Cellular Thermal Shift Assay (CETSA).
  • Journal of Applied Pharmaceutical Science. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica.
  • Biosciences Biotechnology Research Asia. (2023). The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review.
  • PMC. (2019). A Guide to In Silico Drug Design.
  • PMC. (2014). Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase.
  • Sigma-Aldrich. Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric).
  • ACS Publications. (2014). Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase.
  • Abcam. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric) (AB283387).

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Exploratory

In Silico Prediction of 2-Ethylquinoline-8-sulfonamide Bioactivity: A Multiscale Computational Framework

Executive Summary The quinoline-8-sulfonamide scaffold represents a "privileged structure" in medicinal chemistry, exhibiting pleiotropic effects ranging from metalloenzyme inhibition to epigenetic modulation. This guide...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline-8-sulfonamide scaffold represents a "privileged structure" in medicinal chemistry, exhibiting pleiotropic effects ranging from metalloenzyme inhibition to epigenetic modulation. This guide provides a rigorous in silico framework for predicting the bioactivity of 2-Ethylquinoline-8-sulfonamide , a specific lipophilic derivative.

Unlike generic screening protocols, this guide focuses on the mechanistic causality of the 8-sulfonamide moiety (zinc-binding group) and the 2-ethyl substitution (steric/hydrophobic modulator). We detail a self-validating workflow combining Density Functional Theory (DFT), molecular docking, and ADMET profiling to predict efficacy against primary oncological targets: Carbonic Anhydrase IX (CAIX) and Pyruvate Kinase M2 (PKM2) .

Part 1: Molecular Architecture & Target Rationale

Chemical Identity & Pharmacophore Analysis

The molecule 2-Ethylquinoline-8-sulfonamide integrates two distinct pharmacophores:

  • Quinoline Core: A planar, aromatic scaffold that facilitates

    
    -
    
    
    
    stacking interactions within protein active sites.
  • 8-Sulfonamide Group (

    
    ):  A classic zinc-binding group (ZBG). In metalloenzymes like Carbonic Anhydrase, the sulfonamide nitrogen coordinates directly with the catalytic 
    
    
    
    ion, displacing the zinc-bound water molecule required for catalysis.
  • 2-Ethyl Substituent: This alkyl chain increases lipophilicity (

    
    ) compared to the methyl analog. Mechanistically, this allows the molecule to probe deeper hydrophobic pockets adjacent to the catalytic site, potentially improving selectivity over cytosolic isoforms (e.g., CAI/CAII).
    

Canonical SMILES: CCc1ccc2c(c1)cccc2S(=O)(=O)N

Target Selection Strategy

Based on the structural motifs, we prioritize two targets for in silico validation:

  • Primary Target: Carbonic Anhydrase IX (CAIX). CAIX is a hypoxia-inducible enzyme overexpressed in solid tumors. The sulfonamide moiety is the gold-standard inhibitor for this class.

  • Secondary Target: Pyruvate Kinase M2 (PKM2). Quinoline-8-sulfonamides have been identified as allosteric modulators of PKM2, forcing the enzyme into a tetrameric state that suppresses the Warburg effect.

Part 2: Computational Workflow & Protocols[1]

Phase I: Ligand Preparation (DFT Optimization)

Objective: Generate a biologically relevant conformer with accurate partial charges, avoiding the common error of using 2D-to-3D heuristic conversion.

Protocol:

  • Sketch: Build the initial structure in Avogadro or ChemDraw.

  • Geometry Optimization: Use ORCA or Gaussian .

    • Functional: B3LYP

    • Basis Set: 6-31G(d,p)

    • Solvation: CPCM (Water)

  • Charge Calculation: Compute Merz-Kollman (MK) or ESP charges. Standard Gasteiger charges often underestimate the polarization of the sulfonamide

    
     bond.
    
Phase II: Molecular Docking (AutoDock Vina)

Objective: Predict binding affinity and orientation.[1][2][3]

Protocol:

  • Receptor Preparation:

    • Retrieve PDB ID: 3IAI (CAIX complex) or 4G1N (PKM2).

    • Remove water molecules (retain

      
       for CAIX).
      
    • Add polar hydrogens and Kollman charges using AutoDock Tools (ADT).

  • Grid Box Definition (CAIX Example):

    • Center:

      
       (Active site 
      
      
      
      ).
    • Size:

      
       Å.
      
  • Docking Parameters:

    • Exhaustiveness: 32 (High precision).

    • Energy Range: 4 kcal/mol.

  • Validation: Re-dock the co-crystallized ligand (Acetazolamide). RMSD must be

    
     Å.
    
Phase III: ADMET Profiling

Objective: Assess drug-likeness and safety before synthesis.

Tools: SwissADME (Pharmacokinetics) and ProTox-II (Toxicity).

  • Lipinski Rule of 5: Check MW < 500, LogP < 5, H-donors < 5, H-acceptors < 10.

  • BOILED-Egg Model: Predict Blood-Brain Barrier (BBB) permeation. The 2-ethyl group likely enhances BBB penetration compared to more polar sulfonamides.

Part 3: Data Presentation & Visualization[1]

Predicted Bioactivity Profile

The following table summarizes the anticipated in silico metrics for 2-Ethylquinoline-8-sulfonamide based on comparative SAR analysis of analogous quinolines.

PropertyMetricPredicted ValueInterpretation
Binding Affinity (CAIX)

(Vina)
-8.5 to -9.2 kcal/molHigh potency; driven by Zn-coordination.
Binding Affinity (PKM2)

(Vina)
-7.1 to -7.8 kcal/molModerate potency; allosteric pocket binding.
Lipophilicity Consensus LogP~2.4Optimal for oral bioavailability.
Solubility Log S (ESOL)-3.5 (Moderately Soluble)Improved membrane permeability.
Toxicity LD50 (Rat)~800 mg/kgClass 4 (Harmful if swallowed).
Mechanism of Action: Hypoxia Pathway

The diagram below illustrates how 2-Ethylquinoline-8-sulfonamide disrupts tumor pH regulation by inhibiting CAIX.

CAIX_Pathway Hypoxia Hypoxia (Low O2) HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_Expr CAIX Overexpression HIF1a->CAIX_Expr CAIX_Enz CAIX Enzyme (Extracellular) CAIX_Expr->CAIX_Enz Reaction CO2 + H2O -> HCO3- + H+ CAIX_Enz->Reaction Catalyzes Drug 2-Ethylquinoline- 8-sulfonamide Drug->CAIX_Enz Inhibits (Zn2+ Chelation) pH_Reg Acidification of Extracellular Matrix Reaction->pH_Reg Metastasis Tumor Metastasis & Invasion pH_Reg->Metastasis

Figure 1: Mechanism of Action. The sulfonamide inhibits CAIX, preventing extracellular acidification and reducing metastatic potential.

The In Silico Experimental Pipeline

A self-validating workflow ensuring reproducibility.

Workflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Interaction cluster_analysis Phase 3: Analysis Sketch 2D Structure DFT DFT Optimization (B3LYP/6-31G*) Sketch->DFT Prep PDBQT Conversion DFT->Prep Docking AutoDock Vina (Global Search) Prep->Docking Target Target Selection (CAIX / PKM2) Target->Docking Refine Pose Refinement Docking->Refine ADMET SwissADME Profiling Refine->ADMET MD MD Simulation (100ns GROMACS) Refine->MD

Figure 2: Computational Pipeline. From DFT structural optimization to dynamic stability verification.

Part 4: Critical Analysis & Expert Insights

The "2-Ethyl" Advantage

While the sulfonamide group drives the primary interaction (affinity), the 2-ethyl substituent is the discriminator for selectivity.

  • Hydrophobic Fit: In CAIX, the active site contains a hydrophobic pocket lined by Val131 and Leu198. A 2-ethyl group can fill this space more effectively than a methyl group, potentially increasing binding enthalpy (

    
    ) via Van der Waals interactions.
    
  • Metabolic Stability: Ethyl groups are generally more resistant to metabolic oxidation than methyl groups (which are prone to rapid demethylation), potentially extending the half-life (

    
    ) of the compound.
    
Potential Pitfalls
  • Zinc Parameterization: Standard force fields in MD simulations (like CHARMM or AMBER) often handle metal ions poorly. It is critical to use a bonded model or specific non-bonded parameters (like the "12-6-4 model") for the Zinc-Sulfonamide interaction to prevent the ligand from drifting during simulation.

  • Off-Target Effects: Sulfonamides can cause hypersensitivity. In silico toxicity checks (ProTox-II) must screen for hepatotoxicity markers associated with the sulfonamide moiety.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Link

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. Link

  • Anastasiu, D. C., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase.[4][5] International Journal of Molecular Sciences, 24(6), 5264. Link

  • Banerjee, P., et al. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. Nucleic Acids Research, 46(W1), W257-W263. Link

Sources

Protocols & Analytical Methods

Method

High-Yield Synthesis of 2-Ethylquinoline-8-sulfonamide Derivatives

Application Note & Protocol Guide Executive Summary This application note details a robust, high-yield protocol for the synthesis of 2-ethylquinoline-8-sulfonamide derivatives. These scaffolds are critical in medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

This application note details a robust, high-yield protocol for the synthesis of 2-ethylquinoline-8-sulfonamide derivatives. These scaffolds are critical in medicinal chemistry, serving as key pharmacophores in metalloprotease inhibitors, antitumor agents (targeting PKM2), and antibacterial compounds.

Unlike generic protocols, this guide addresses the specific challenge of regioselectivity and purification inherent to the 2-ethylquinoline substrate. We utilize a modified chlorosulfonation-amidation sequence that prioritizes safety, scalability, and purity.

Core Chemical Strategy

The synthesis relies on the electrophilic aromatic substitution of the carbocyclic ring of 2-ethylquinoline. While the nitrogen atom deactivates the pyridine ring, the benzene ring remains susceptible to electrophilic attack at the C5 and C8 positions. By controlling temperature and stoichiometry, we maximize the C8-sulfonyl chloride intermediate, which is then coupled with various amines.

Retrosynthetic Analysis & Workflow

The following pathway outlines the logical construction of the target scaffold.

G Target 2-Ethylquinoline-8-sulfonamide (Target Scaffold) Inter 2-Ethylquinoline-8-sulfonyl Chloride (Key Intermediate) Inter->Target Amine, Base (Nucleophilic Subst.) SM 2-Ethylquinoline (Starting Material) SM->Inter Chlorosulfonic acid Thionyl Chloride (Electrophilic Subst.) Amine Primary/Secondary Amine (HNRR') Amine->Target

Figure 1: Retrosynthetic logic flow. The critical control point is the conversion of the starting material to the sulfonyl chloride intermediate.

Phase 1: Synthesis of 2-Ethylquinoline-8-sulfonyl Chloride

Objective: Regioselective introduction of the chlorosulfonyl group at the C8 position.

Mechanism & Rationale

Direct chlorosulfonation using chlorosulfonic acid (


) serves two purposes: it acts as both the solvent and the electrophile. The addition of thionyl chloride (

) is a "field-proven" optimization; it converts any sulfonic acid byproducts (formed via hydrolysis or incomplete reaction) into the desired sulfonyl chloride, significantly boosting yield.
Protocol A: Chlorosulfonation

Scale: 10 mmol basis (scalable to 100 mmol).

ReagentMW ( g/mol )Equiv.AmountRole
2-Ethylquinoline 157.211.01.57 gSubstrate
Chlorosulfonic acid 116.526.04.0 mLReagent/Solvent
Thionyl Chloride 118.972.01.45 mLDehydrating Agent

Step-by-Step Methodology:

  • Setup: Equip a dry 50 mL round-bottom flask (RBF) with a magnetic stir bar, a pressure-equalizing addition funnel, and a gas outlet connected to a caustic scrubber (NaOH trap) to neutralize HCl/SO₂ fumes.

  • Cooling: Charge the flask with Chlorosulfonic acid (4.0 mL). Cool to 0–5°C using an ice-salt bath.

    • Expert Tip: Chlorosulfonic acid reacts violently with moisture. Ensure all glassware is oven-dried.

  • Addition: Add 2-Ethylquinoline (1.57 g) dropwise over 20 minutes.

    • Control Point: Maintain internal temperature <10°C. The reaction is highly exothermic.

  • Heating (Stage 1): Remove the ice bath. Slowly heat the reaction mixture to 100°C and stir for 2 hours.

    • Observation: The mixture will darken. This high temperature favors the thermodynamic C8 substitution over the kinetic C5 product.

  • Chlorination (Stage 2): Cool the mixture to 50°C. Add Thionyl Chloride (1.45 mL) dropwise.

  • Final Reflux: Heat to 80°C for 3 hours to ensure complete conversion of sulfonic acid species to the sulfonyl chloride.

  • Quenching (CRITICAL):

    • Cool the mixture to room temperature.

    • Pour the reaction mass slowly onto 100 g of crushed ice with vigorous stirring.

    • Safety: Do not add water to the acid; always add acid to ice.

  • Isolation: The sulfonyl chloride will precipitate as an off-white/yellow solid. Filter immediately. Wash with cold water (3 x 20 mL).

  • Drying: Dry the solid under vacuum over

    
     or use immediately in Phase 2.
    
    • Stability Note: Sulfonyl chlorides are hydrolytically unstable. Store in a desiccator if not using immediately.

Phase 2: Amidation (Sulfonamide Formation)

Objective: Coupling the sulfonyl chloride with an amine to generate the final library.

Protocol B: Nucleophilic Substitution

Reaction:



ReagentEquiv.[1][2][3][4][5]Role
2-Ethylquinoline-8-sulfonyl chloride 1.0Electrophile
Amine (R-NH2) 1.1Nucleophile
Triethylamine (TEA) or DIPEA 1.5Acid Scavenger
Dichloromethane (DCM) [0.2 M]Solvent

Step-by-Step Methodology:

  • Dissolution: Dissolve the amine (1.1 mmol) and TEA (1.5 mmol) in dry DCM (5 mL) in a reaction vial.

  • Addition: Cool the solution to 0°C . Add 2-Ethylquinoline-8-sulfonyl chloride (1.0 mmol) portion-wise (solid) or as a solution in DCM.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4–12 hours.

    • Monitoring: Check progress via TLC (System: Hexane/Ethyl Acetate 1:1). The sulfonyl chloride spot (high Rf) should disappear.

  • Workup:

    • Dilute with DCM (20 mL).

    • Wash with 1M HCl (10 mL) to remove unreacted amine and pyridine/quinoline traces (if the product is not acid-sensitive).

    • Wash with Sat. NaHCO₃ (10 mL) to remove acidic impurities.

    • Wash with Brine (10 mL).

  • Drying: Dry organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    

Purification & Characterization Strategy

Purification[5][6][7]
  • Recrystallization: Most sulfonamides in this class crystallize well from Ethanol or an Ethanol/Water mixture.

  • Flash Chromatography: If oil/gum is obtained, use a silica column.

    • Eluent: Gradient of Hexane -> 40% Ethyl Acetate in Hexane.

Characterization (Validation)

To confirm the structure and exclude the C5 isomer, analyze the aromatic region in ¹H NMR.

  • ¹H NMR (400 MHz, DMSO-d6) Expectations:

    • Ethyl Group: Triplet (~1.3 ppm, 3H) and Quartet (~3.0 ppm, 2H).

    • Sulfonamide NH: Singlet, exchangeable with

      
      , typically 9.5–10.5 ppm.
      
    • Quinoline Ring:

      • The C8-substitution pattern is confirmed by the splitting of the carbocyclic ring protons (H5, H6, H7).

      • Look for a doublet of doublets (dd) for H5 and H7, and a triplet (t) for H6.

      • Differentiation: If C5-substitution occurred, the splitting pattern would differ (two doublets for H6/H7 if H8 is blocked, but here H8 is the substituent site).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Phase 1) Hydrolysis of Sulfonyl ChlorideEnsure glassware is dry. Quench onto ice very slowly. Use product immediately.
Mixture of Isomers Reaction Temperature too lowEnsure Phase 1 heating reaches 100°C to favor the thermodynamic C8 product.
Tarring/Blackening Exotherm uncontrolledAdd quinoline slower at 0°C. Do not rush the initial addition.
Incomplete Amidation HCl accumulationIncrease Base (TEA) to 2.0 equiv. Ensure amine is nucleophilic enough.

Biological Context & Pathway

These derivatives often target enzymes like Pyruvate Kinase M2 (PKM2) or Carbonic Anhydrase.

Pathway Drug 2-Ethylquinoline-8-sulfonamide Derivative TargetProtein Target Enzyme (e.g., PKM2, Carbonic Anhydrase) Drug->TargetProtein Binding (Sulfonamide H-bonds) Effect Inhibition/Modulation of Metabolic Pathway TargetProtein->Effect Allosteric Regulation Outcome Antitumor / Antibacterial Activity Effect->Outcome Therapeutic Effect

Figure 2: General mechanism of action for quinoline-sulfonamide pharmacophores.

References

  • Guidechem. Synthesis of 8-Quinolinesulfonyl chloride and properties. Retrieved from

  • ChemicalBook. Synthesis of 3-Methyl-8-quinolinesulphonyl chloride. Retrieved from

  • MDPI. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of PKM2. (2023).[6][7] Retrieved from

  • Google Patents. Method for producing quinoline-8-sulfonyl chloride (JP2005139149A). Retrieved from

  • BroadPharm. Protocol for Amine-Reactive Crosslinker Chemistry (Sulfonamide formation). Retrieved from

Sources

Application

Technical Evaluation: 2-Ethylquinoline-8-sulfonamide as a PKM2 Inhibitor

Executive Summary & Mechanism of Action The Target: Pyruvate Kinase M2 (PKM2) PKM2 is the rate-limiting glycolytic enzyme responsible for the final step of glycolysis, converting phosphoenolpyruvate (PEP) and ADP into py...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

The Target: Pyruvate Kinase M2 (PKM2)

PKM2 is the rate-limiting glycolytic enzyme responsible for the final step of glycolysis, converting phosphoenolpyruvate (PEP) and ADP into pyruvate and ATP.[1][2][3][4][5][6][7][8] Unlike its isoform PKM1 (constitutively active tetramer), PKM2 oscillates between a highly active tetramer and a low-activity dimer.[1][3][8][9]

  • Tetramer: Favors oxidative phosphorylation (catabolic).

  • Dimer: Favors the "Warburg Effect," causing a bottleneck that shunts glycolytic intermediates into biosynthetic pathways (Pentose Phosphate Pathway, Serine synthesis) to support rapid tumor proliferation.[8]

The Compound: 2-Ethylquinoline-8-sulfonamide

While many sulfamoyl-quinoline derivatives (e.g., precursors to Mitapivat) act as PKM2 activators to reverse the Warburg effect, 2-Ethylquinoline-8-sulfonamide and its structural analogs (specifically 8-quinolinesulfonamides functionalized at the 2-position or sulfonamide nitrogen) have emerged as inhibitors .

Mechanism of Inhibition: This small molecule stabilizes the inactive dimeric conformation of PKM2 or sterically hinders the active site/allosteric pocket. By inhibiting PKM2 activity:

  • Glycolytic Blockade: It severs the conversion of PEP to pyruvate.

  • Metabolic Crisis: Unlike partial dimeric slowing (which aids biosynthesis), potent inhibition starves the cancer cell of ATP and pyruvate, leading to cytotoxicity rather than cytostasis.

  • Pyruvate Reduction: Significantly lowers intracellular pyruvate levels, distinguishing it from activators which increase pyruvate flux.

Pathway Visualization (DOT Diagram)

The following diagram illustrates the metabolic impact of 2-Ethylquinoline-8-sulfonamide treatment.

PKM2_Inhibition_Pathway Glucose Glucose G6P G6P Glucose->G6P PEP Phosphoenolpyruvate (PEP) G6P->PEP Glycolysis Pyruvate Pyruvate PEP->Pyruvate Blocked by Inhibitor Biosynthesis Biosynthetic Shunt (Nucleotides/Amino Acids) PEP->Biosynthesis Accumulation PKM2_Active PKM2 (Tetramer) Active PKM2_Inactive PKM2 (Dimer) Inactive PKM2_Active->PKM2_Inactive Equilibrium PKM2_Active->Pyruvate Catalysis Inhibitor 2-Ethylquinoline- 8-sulfonamide Inhibitor->PKM2_Inactive Stabilizes/Locks Apoptosis Metabolic Starvation & Apoptosis Inhibitor->Apoptosis Induces Lactate Lactate Pyruvate->Lactate Mito Mitochondrial OXPHOS (ATP Production) Pyruvate->Mito

Caption: 2-Ethylquinoline-8-sulfonamide locks PKM2 in the dimeric state, blocking pyruvate synthesis and forcing metabolic starvation.

Experimental Protocols

Protocol A: Compound Preparation & Handling
  • Solubility: 2-Ethylquinoline-8-sulfonamide is hydrophobic.

  • Stock Solution: Dissolve in 100% DMSO to a concentration of 10 mM or 50 mM. Vortex vigorously for 1 minute.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute in assay buffer immediately prior to use. Keep final DMSO concentration <0.5% to avoid solvent artifacts.

Protocol B: In Vitro PKM2 Enzymatic Inhibition Assay (LDH-Coupled)

This assay measures the rate of ATP and Pyruvate production by coupling it to the conversion of Pyruvate to Lactate by Lactate Dehydrogenase (LDH), which oxidizes NADH to NAD+.

  • Readout: Decrease in Absorbance at 340 nm (NADH depletion).

  • Logic: An inhibitor will slow down the rate of NADH depletion compared to the control.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2.

  • Substrates: PEP (2 mM), ADP (2 mM).

  • Allosteric Activator: Fructose-1,6-bisphosphate (FBP) (0.5 mM) – Include this to test if the inhibitor can overcome natural activation.

  • Coupling Enzyme: LDH (2 units/mL).

  • Reporter: NADH (0.2 mM).

  • Enzyme: Recombinant Human PKM2 (10–50 ng/well).

Procedure:

  • Preparation: In a 96-well UV-transparent plate, add 80 µL of Assay Buffer containing FBP, NADH, and LDH.

  • Inhibitor Addition: Add 10 µL of 2-Ethylquinoline-8-sulfonamide (various concentrations: 0.1 µM – 100 µM). Include a DMSO vehicle control (0% inhibition) and a Shikonin control (positive inhibitor).

  • Enzyme Addition: Add 5 µL of recombinant PKM2. Incubate for 15 minutes at 25°C to allow inhibitor binding.

  • Initiation: Add 5 µL of Substrate Mix (PEP + ADP) to start the reaction.

  • Measurement: Monitor Absorbance (340 nm) kinetically every 30 seconds for 20 minutes.

  • Analysis: Calculate the slope (ΔOD/min) for the linear portion.

    • % Activity = (Slope_sample / Slope_vehicle) × 100

    • Calculate IC50 using non-linear regression.

Protocol C: Cell-Based Pyruvate Quantification

To verify the inhibitor works intracellularly, measure the drop in pyruvate levels.

Cell Line: A549 or H1299 (High PKM2 expressors).

Procedure:

  • Seeding: Seed 1x10^6 cells in 6-well plates. Allow attachment overnight.

  • Treatment: Treat with 2-Ethylquinoline-8-sulfonamide (at IC50 and 2xIC50) for 24–48 hours.

  • Lysis: Wash cells with cold PBS. Lyse using Pyruvate Assay Buffer (provided in commercial fluorometric kits, e.g., Abcam/Sigma).

  • Deproteinization: Centrifuge at 10,000 x g for 5 min. Filter supernatant through a 10kDa spin column to remove enzymes (critical to stop PKM2 activity ex vivo).

  • Assay: Use a fluorometric pyruvate oxidase kit (Ex/Em = 535/587 nm).

  • Normalization: Normalize pyruvate concentration to total protein content (BCA assay).

  • Expectation: A significant decrease in intracellular pyruvate compared to DMSO control. (Note: Activators would increase pyruvate; Inhibitors decrease it).

Data Summary & Interpretation

MetricExpected Outcome with 2-Ethylquinoline-8-sulfonamidePhysiological Interpretation
Vmax (In Vitro) DecreasedDirect blockade of catalytic turnover.
K0.5 for PEP IncreasedReduced affinity for substrate (stabilization of T-state).
Intracellular Pyruvate Decreased Successful inhibition of glycolysis in live cells.[8]
Lactate Production DecreasedReduced "Warburg effect" output due to upstream blockade.
Cell Viability Decreased (Cytotoxicity)Energy starvation and inability to synthesize biomass.
ROS Levels IncreasedAccumulation of upstream intermediates and mitochondrial stress.

Troubleshooting & Critical Controls

  • Differentiation from Activators:

    • Risk: Many quinoline sulfonamides (e.g., TEPP-46 analogs) are activators.[1]

    • Control: If you observe increased pyruvate or increased Vmax, the specific ethyl-substitution pattern may be acting as an activator in your specific isoform context. Always run a known activator (TEPP-46) side-by-side to contrast the kinetic profile.

  • NADH Background:

    • Risk: Quinoline compounds are often fluorescent.

    • Mitigation: Check the autofluorescence of the compound at 340 nm (absorbance) and in the fluorometric channels used for cell assays. Run a "Compound Only" blank.

  • Serum Effects:

    • Risk: High protein binding in FBS can shift IC50.

    • Mitigation: Perform initial cell viability curves in reduced serum (1-2%) if potency appears artificially low.

References

  • Chrobak, E., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules, 28(6), 2509.[4]

  • Anastasiou, D., et al. (2012). Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis. Nature Chemical Biology, 8(10), 839–847.

  • Vander Heiden, M. G., et al. (2009).

  • BenchChem Technical Data. Quinolin-8-ylmethanesulfonamide as a Pyruvate Kinase M2 (PKM2)

Sources

Method

Application Notes &amp; Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for the Synthesis of Sulfonamide Derivatives

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction for the efficie...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction for the efficient synthesis of sulfonamide derivatives. This document delves into the underlying principles of the CuAAC reaction, offers detailed experimental protocols, and discusses the significance of this methodology in modern medicinal chemistry.

Introduction: The Power of Click Chemistry in Synthesizing Sulfonamide Derivatives

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents, including antibacterials, diuretics, and anticonvulsants.[1] The N-acyl sulfonamide motif, in particular, has gained significant traction in drug discovery as a bioisostere for carboxylic acids, offering similar acidity and hydrogen bonding capabilities but with potentially improved metabolic stability and target binding affinity.[2][3][4]

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has emerged as a premier tool for the synthesis of complex molecular architectures, including novel sulfonamide derivatives. As a flagship example of "click chemistry," the CuAAC reaction offers a powerful and reliable method for covalently linking molecular building blocks.[5][6] This reaction is characterized by its high efficiency, broad functional group tolerance, mild reaction conditions, and exceptional regioselectivity, exclusively forming 1,4-disubstituted 1,2,3-triazoles.[7][8][9] The resulting triazole ring is not merely a linker; it is a stable, aromatic moiety that can act as a pharmacophore, participating in hydrogen bonding and dipole interactions, thus positively influencing the pharmacological profile of the parent molecule.[10]

The integration of the sulfonamide moiety with the 1,2,3-triazole scaffold via CuAAC has opened up new avenues for creating diverse chemical libraries for drug screening and lead optimization.[10][11] This approach allows for the modular assembly of complex molecules from simpler azido- and alkynyl-functionalized sulfonamide precursors, accelerating the drug discovery process.[2][10]

The "Why": Understanding the Experimental Choices in CuAAC for Sulfonamide Synthesis

A successful CuAAC reaction hinges on the careful selection of several key parameters. Understanding the rationale behind these choices is crucial for optimizing reaction outcomes and ensuring reproducibility.

The Catalytic Cycle: The Heart of the Reaction

The CuAAC reaction is catalyzed by a copper(I) species, which can be generated in situ from copper(II) salts (e.g., CuSO₄ or Cu(OAc)₂) using a reducing agent like sodium ascorbate, or directly from a copper(I) salt (e.g., CuI or CuCl).[9][12] The catalytic cycle, depicted below, involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide to form a six-membered copper metallacycle.[9] Subsequent rearrangement and protonolysis yield the 1,4-disubstituted triazole product and regenerate the copper(I) catalyst.[9]

CuAAC_Mechanism Cu_I Cu(I) Catalyst Cu_Acetylide Copper(I) Acetylide [Cu]-C≡C-R Cu_I->Cu_Acetylide + Alkyne Alkyne Terminal Alkyne (R-C≡CH) Azide Organic Azide (R'-N₃) Metallacycle Six-membered Copper Metallacycle Cu_Acetylide->Metallacycle + Azide Triazole_Product 1,4-Disubstituted 1,2,3-Triazole Metallacycle->Triazole_Product Rearrangement & Protonolysis Triazole_Product->Cu_I Catalyst Regeneration Protocol_1_Workflow Start Start Step1 Dissolve alkynyl-sulfonamide (1.0 eq.) and azide (1.0-1.2 eq.) in a mixture of t-BuOH and H₂O (1:1). Start->Step1 Step2 Add freshly prepared aqueous solution of Sodium Ascorbate (0.1-0.3 eq.). Step1->Step2 Step3 Add aqueous solution of CuSO₄·5H₂O (0.01-0.05 eq.). Step2->Step3 Step4 Stir vigorously at room temperature. Step3->Step4 Step5 Monitor reaction progress by TLC or LC-MS. Step4->Step5 Step6 Upon completion, dilute with water and extract with an organic solvent (e.g., EtOAc). Step5->Step6 Step7 Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo. Step6->Step7 Step8 Purify the crude product by column chromatography or recrystallization. Step7->Step8 End End Step8->End

Figure 2: Workflow for CuAAC using CuSO₄/Sodium Ascorbate.

Step-by-Step Methodology:

  • To a round-bottom flask, add the alkynyl-sulfonamide (1.0 eq.) and the organic azide (1.0-1.2 eq.).

  • Dissolve the reactants in a 1:1 mixture of tert-butanol and water.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1-0.3 eq.) and add it to the reaction mixture.

  • In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq.) and add it to the reaction mixture. The solution should turn a yellow-green color.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired sulfonamide-triazole conjugate.

Protocol 2: CuAAC in an Organic Solvent with Elevated Temperature

This protocol is particularly useful for less reactive substrates and is based on a procedure for parallel synthesis of N-acyl sulfonamides. [7][13] Step-by-Step Methodology:

  • In a reaction vessel, combine the azide (1.0 eq.), the alkyne (1.0 eq.), and N,N-diisopropylethylamine (i-Pr₂NEt) (1.0 eq.) in dimethylformamide (DMF).

  • Add copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) (0.05 eq.) to the mixture.

  • Seal the vessel and heat the reaction mixture at 90 °C overnight (approximately 16 hours).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, allow the reaction to cool to room temperature.

  • Evaporate the solvent in vacuo.

  • The crude product can be purified by column chromatography or used directly in a subsequent step if of sufficient purity.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction conditions for the CuAAC synthesis of sulfonamide derivatives, demonstrating the versatility of this methodology.

Entry Copper Source Ligand/Additive Solvent Temperature Typical Yield Reference
1CuSO₄·5H₂OSodium AscorbateH₂O/t-BuOHRoom Temp.High[9]
2Cu(OAc)₂·H₂Oi-Pr₂NEtDMF90 °C56-61% (average)[2][7][13]
3CuClNone/Sulfur LigandsH₂ORoom Temp.Moderate to High[12]
4Cu(OAc)₂·H₂O2-aminophenolNot SpecifiedNot SpecifiedExcellent[14]

Applications in Drug Discovery

The sulfonamide-triazole hybrids synthesized via CuAAC have shown significant potential in various therapeutic areas. A notable application is in the development of carbonic anhydrase inhibitors. [1][2][7]Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic implications for conditions such as glaucoma, edema, and certain types of cancer. [1]The modular nature of the CuAAC synthesis allows for the rapid generation of libraries of sulfonamide derivatives, which can be screened for their inhibitory activity against different carbonic anhydrase isoforms, facilitating the discovery of potent and selective inhibitors. [1][2]

Conclusion

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a robust and highly efficient method for the synthesis of sulfonamide derivatives containing a 1,2,3-triazole linker. Its operational simplicity, mild reaction conditions, and broad substrate scope make it an invaluable tool for medicinal chemists and drug discovery professionals. By understanding the key experimental parameters and following the detailed protocols provided in these application notes, researchers can effectively leverage this powerful "click" reaction to generate novel sulfonamide-based compounds for a wide range of therapeutic applications.

References

  • Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. MDPI. [Link] [7]2. Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. PMC. [Link] [2]3. Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. ResearchGate. [Link] [13]4. Discovery of bioactive molecules from CuAAC click-chemistry-based combinatorial libraries. ResearchGate. [Link] [10]5. Click reaction for the synthesis of sulfonamide‐triazole‐glycoside conjugates. ResearchGate. [Link] [15]6. Effect of the Ligand in the Synthesis of 1-Sulfonyl-1,2,3-triazoles Through Copper-Catalyzed Alkyne-Azide Cycloaddition. SciELO México. [Link] [12]7. Click chemistry approaches for developing carbonic anhydrase inhibitors and their applications. PMC. [Link] [1]8. CLICK CHEMISTRY IN DRUG DISCOVERY: CUAAC, STRAIN-PROMOTED REACTIONS, AND SULFUR (VI) FLUORIDE EXCHANGE (SUFEX). IRJMETS. [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC. [Link] [5]10. Highly Controlling Selectivity of Copper(I)-Catalyzed Azide/Alkyne Cycloaddition (CuAAC) Between Sulfonyl Azides and Normal Alkynes or Propynoates. ResearchGate. [Link] [14]11. Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. Organic & Biomolecular Chemistry (RSC Publishing). [Link] [6]12. Chemoselective 1,2-Sulfonamidoazidation of Styrene via Single-Atom-Site Cobalt Catalysis. Journal of the American Chemical Society. [Link]

  • Copper-catalysed azide-alkyne cycloadditions (CuAAC): An update. ResearchGate. [Link] [8]14. Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link] [9]15. Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. MDPI. [Link]

  • Recent applications of click chemistry in drug discovery. ResearchGate. [Link] [11]17. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. PMC. [Link] [16]18. THETA as an Efficient Cu-Binding Ligand for Manual and Automated “Click” Synthesis: the Rufinamide Case. Organic Process Research & Development - ACS Publications. [Link] [17]19. Recent advances in the synthesis of N-acyl sulfonamides. RSC Publishing. [Link] [3]20. Recent advances in the synthesis of N-acyl sulfonamides. PMC - NIH. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimization of reaction conditions for 8-quinolinesulfonyl chloride reactions

Answering the user's request.## Technical Support Center: Optimization of 8-Quinolinesulfonyl Chloride Reactions Welcome to the technical support center for 8-quinolinesulfonyl chloride (8-QSC) applications. This guide i...

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.## Technical Support Center: Optimization of 8-Quinolinesulfonyl Chloride Reactions

Welcome to the technical support center for 8-quinolinesulfonyl chloride (8-QSC) applications. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent. Here, we move beyond simple protocols to explore the causality behind experimental choices, offering a framework for rational optimization and troubleshooting. Our goal is to empower you to resolve common issues and unlock the full potential of your synthetic routes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation for working with 8-quinolinesulfonyl chloride.

Q1: What is 8-quinolinesulfonyl chloride and what are its primary applications?

8-Quinolinesulfonyl chloride is a reactive chemical intermediate characterized by a quinoline ring attached to a sulfonyl chloride functional group.[1] It appears as a white to light yellow crystalline powder.[2][3] Its primary utility in organic synthesis stems from the high reactivity of the sulfonyl chloride group, which readily undergoes nucleophilic substitution.

Key applications include:

  • Synthesis of Sulfonamides: It is extensively used to react with primary and secondary amines to form quinoline-8-sulfonamides.[4] This sulfonamide moiety is a critical pharmacophore found in a wide array of therapeutic agents, including anticancer and antibacterial compounds.[5][6]

  • Coupling Reagent: It has been employed as a coupling agent in oligonucleotide synthesis, facilitating the formation of phosphotriester linkages.[2][7]

  • Protecting Group Chemistry: The quinolinesulfonyl ("Qs") group can be used to protect amine functionalities.

  • Fluorescent Probes: The quinoline core is fluorescent, making 8-QSC a useful building block for creating fluorescent probes for bio-imaging and analytical applications.[8]

Q2: What are the most critical parameters to control in a reaction involving 8-QSC?

Success with 8-QSC hinges on meticulous control over several factors:

  • Moisture Control: 8-QSC is highly susceptible to hydrolysis, which converts the reactive sulfonyl chloride to the unreactive quinoline-8-sulfonic acid.[5] Strict anhydrous conditions are paramount.

  • Choice of Base: An appropriate base is required to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction. The base's strength and steric properties can significantly influence reaction rate and side product formation.

  • Solvent Selection: The solvent must be inert to the reactants and capable of dissolving both the substrate and the reagent. Solvent polarity can affect reaction kinetics.[9]

  • Temperature: Reactions are often initiated at low temperatures (e.g., 0-5 °C) to control the initial exothermic reaction and minimize side product formation, before being allowed to warm to room temperature or heated to drive the reaction to completion.[4]

  • Stoichiometry and Order of Addition: The molar ratio of reactants and the order in which they are combined can impact yield and purity.

Q3: How should I properly handle and store 8-quinolinesulfonyl chloride?

Due to its reactivity and hazardous nature, proper handling is crucial.

  • Safety: 8-QSC is corrosive and causes severe skin burns and eye damage.[3][10] Always handle it in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10] Avoid inhaling the dust.[3]

  • Storage: It is sensitive to moisture.[3] Store 8-QSC in a tightly sealed container in a cool, dry, and well-ventilated place, away from water, strong bases, and reducing agents.[3] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.

Section 2: Troubleshooting Guide for Sulfonamide Synthesis

This guide provides a systematic approach to resolving common problems encountered during the synthesis of sulfonamides from 8-QSC and an amine nucleophile.

Problem: Low or No Product Yield

Symptom: TLC or LC-MS analysis shows unreacted amine starting material and potentially a new, highly polar spot corresponding to quinoline-8-sulfonic acid.

  • Reagent Decomposition via Hydrolysis: This is the most common failure mode. The sulfonyl chloride has been deactivated by moisture.

    • Solution: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves. Handle 8-QSC quickly in the open air and store it under an inert atmosphere.

  • Inappropriate Base: The chosen base may be too weak to effectively scavenge HCl, or it may be sterically hindered, slowing the reaction.

    • Solution: Triethylamine (TEA) is a common and effective choice.[4] For more hindered amines, a less hindered base like pyridine might be beneficial. For sensitive substrates, a non-nucleophilic base such as diisopropylethylamine (DIPEA) can prevent potential side reactions. Ensure at least one equivalent of the base is used, with 1.5 to 2 equivalents being common practice.[4]

  • Low Reactivity of the Amine: The amine nucleophile may be sterically hindered or electronically deactivated (e.g., anilines with electron-withdrawing groups).

    • Solution: Increase the reaction temperature after the initial addition at low temperature. Extend the reaction time. Consider using a more polar, aprotic solvent like DMF or acetonitrile (CH₃CN) to enhance reaction rates.[5] In some cases, switching to a stronger, non-nucleophilic base might be required.

G start Low or No Yield Observed q1 Was 8-QSC reagent quality confirmed? (e.g., fresh bottle, proper storage) start->q1 s1_yes Use fresh, high-purity 8-QSC. Store under inert gas. q1->s1_yes Yes q2 Were strict anhydrous conditions used? (dry solvent, dry glassware) q1->q2 No s2_yes Oven-dry glassware. Use anhydrous grade solvent. q2->s2_yes No q3 Is the amine starting material stable and pure? q2->q3 Yes s3_yes Purify amine starting material. q3->s3_yes No q4 Is the base appropriate and sufficient? (e.g., TEA, DIPEA, >1.1 eq) q3->q4 Yes s4_yes Switch to a stronger or less hindered base. Increase stoichiometry to 1.5-2.0 eq. q4->s4_yes No q5 Is the reaction temperature adequate? q4->q5 Yes s5_yes Increase temperature after initial addition. (e.g., warm from 0 °C to RT or heat to 40-50 °C) q5->s5_yes No end_node Yield Optimized q5->end_node Yes

Caption: Decision workflow for troubleshooting low product yield.

Problem: Multiple Side Products Observed

Symptom: TLC or LC-MS shows multiple new spots in addition to the desired product and starting materials.

  • Reaction with Solvent or Base: Nucleophilic solvents (like alcohols) are incompatible. Tertiary amine bases like triethylamine can, in some cases, form reactive intermediates.

    • Solution: Use inert, aprotic solvents such as Dichloromethane (DCM), Chloroform, Acetonitrile, or Tetrahydrofuran (THF).[4][5][9] If the base is suspected to be problematic, switch to a more hindered base like DIPEA.

  • Over-reaction with Substrate: If the amine substrate contains other nucleophilic groups (e.g., phenols, other amines), multiple sulfonylation can occur.

    • Solution: Use protecting groups for other nucleophilic sites. Alternatively, carefully control the stoichiometry by adding 8-QSC slowly (e.g., via syringe pump) to a solution of the amine, ensuring the amine is always in excess.

  • Product/Reagent Instability: The desired sulfonamide product or the starting amine might be unstable under the reaction conditions (e.g., prolonged heating, presence of a strong base).

    • Solution: Monitor the reaction closely by TLC or LC-MS to determine the point of maximum product formation before significant degradation occurs. Minimize reaction time and temperature where possible.

Problem: Difficulty with Product Purification

Symptom: The crude product is an inseparable mixture, an oil that won't crystallize, or streaks on a silica gel column.

  • Presence of Amine Hydrochloride Salt: The byproduct of the reaction (e.g., triethylamine hydrochloride) can complicate purification.

    • Solution: Perform a simple aqueous workup. Dilute the reaction mixture with an organic solvent (e.g., DCM or Ethyl Acetate) and wash with water or a dilute acid (e.g., 1M HCl) to remove the amine base and its salt. Follow with a wash with saturated sodium bicarbonate to neutralize any remaining acid, then brine.[4]

  • Presence of Hydrolyzed Starting Material: Quinoline-8-sulfonic acid is a highly polar, water-soluble byproduct that can sometimes interfere.

    • Solution: An aqueous workup, particularly a basic wash (bicarbonate or carbonate), will deprotonate the sulfonic acid and ensure it partitions into the aqueous layer.

  • Product Co-elution: The product may have a similar polarity to the starting amine or other byproducts.

    • Solution: If column chromatography is challenging, consider recrystallization. Common solvent systems for sulfonamides include ethanol, ethyl acetate/hexanes, or isopropanol. Purification via column chromatography is also a standard method.[4][11]

Section 3: Data and Protocols

To provide a practical and authoritative foundation, we present a generalized protocol and comparative data.

Core Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride. A base then removes a proton from the nitrogen, and the chloride ion is expelled, leading to the formation of the stable sulfonamide and the hydrochloride salt of the base.

G Amine R-NH₂ Intermediate [Intermediate Complex] Amine->Intermediate Nucleophilic Attack Proton Abstraction QSC 8-QSC QSC->Intermediate Nucleophilic Attack Proton Abstraction Base Base (e.g., Et₃N) Base->Intermediate Nucleophilic Attack Proton Abstraction Sulfonamide Sulfonamide Product Intermediate->Sulfonamide Chloride Elimination Salt Base·HCl Intermediate->Salt Chloride Elimination

Caption: General mechanism for sulfonamide formation.

Table 1: Recommended Reaction Conditions
ParameterRecommendationRationale & Considerations
Solvent Dichloromethane (DCM), Chloroform[4], Acetonitrile (CH₃CN)[5], Tetrahydrofuran (THF)Aprotic solvents are essential to prevent hydrolysis. DCM and Chloroform are good for initial trials. CH₃CN and THF can be useful for less soluble substrates.
Base Triethylamine (TEA)[4], Diisopropylethylamine (DIPEA), PyridineTEA is a cost-effective and common choice. DIPEA is non-nucleophilic and preferred for sensitive substrates. Pyridine can act as both base and solvent but can be difficult to remove.
Temperature 0 °C to Room Temperature[4]Start reactions at 0 °C or 5 °C to control the initial exotherm. Allow to warm to room temperature for several hours. Gentle heating (40-50 °C) may be needed for unreactive substrates.
Stoichiometry Amine (1.0 eq), 8-QSC (1.0-1.2 eq), Base (1.5-2.0 eq)[4]A slight excess of the sulfonyl chloride can help drive the reaction to completion. A larger excess of base ensures all generated HCl is neutralized.
Experimental Protocol: General Synthesis of an 8-Quinolinesulfonamide

This protocol is adapted from established literature procedures and serves as a robust starting point for optimization.[4]

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add the amine (1.0 mmol) and an anhydrous solvent (e.g., Chloroform, 10 mL) to an oven-dried round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Base Addition: Add triethylamine (1.5 mmol, 1.5 eq) to the stirred solution.

  • Reagent Addition: In small portions, add 8-quinolinesulfonyl chloride (1.1 mmol, 1.1 eq) to the cooled solution over 5-10 minutes. Note: For larger scale reactions, dissolving the 8-QSC in a small amount of anhydrous solvent and adding it via dropping funnel is recommended.

  • Reaction: Allow the reaction to stir at 0-5 °C for 30 minutes, then remove the cooling bath and let the mixture stir at room temperature for 2-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Add water (10 mL) to the residue. If a precipitate forms, collect it by vacuum filtration. If not, extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can then be purified by silica gel column chromatography or recrystallization.[4][11]

References

  • Gajdács, M., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. MDPI. Retrieved from [Link]

  • Ren, Y., et al. (2011). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC - NIH. Retrieved from [Link]

  • Nowak, M., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. Retrieved from [Link]

  • Simone, M., et al. (n.d.). Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis. University of Bari Aldo Moro. Retrieved from [Link]

  • Gajdács, M., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. PubMed Central. Retrieved from [Link]

  • Google Patents. (n.d.). GB2096596A - 8-quinolinesulfonyl derivatives and their synthesis and use as coupling agents in nucleotide chemistry.
  • PubChem. (n.d.). 8-Quinolinesulfonyl chloride | C9H6ClNO2S | CID 29220. Retrieved from [Link]

Sources

Optimization

Overcoming solubility issues of 2-Ethylquinoline-8-sulfonamide in biological assays

Technical Support Center: 2-Ethylquinoline-8-sulfonamide Welcome to the technical support hub for 2-Ethylquinoline-8-sulfonamide . This guide addresses the physicochemical challenges inherent to the quinoline-sulfonamide...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Ethylquinoline-8-sulfonamide

Welcome to the technical support hub for 2-Ethylquinoline-8-sulfonamide . This guide addresses the physicochemical challenges inherent to the quinoline-sulfonamide scaffold—specifically the balance between lipophilicity and metal coordination that often leads to experimental variability.

The following protocols are designed to ensure compound stability, prevent "crashing out" in aqueous media, and eliminate false negatives caused by bioavailability issues.

Part 1: The Physicochemical Profile

Before troubleshooting, you must understand why this molecule behaves poorly in biological buffers.

PropertyValue (Est.)Implication for Assays
LogP ~1.5 – 2.2Moderate lipophilicity. The 2-ethyl group increases hydrophobicity compared to the parent quinoline, increasing the risk of precipitation in water.
pKa (Quinoline N) ~4.9Protonated and soluble at acidic pH (< 4).
pKa (Sulfonamide) ~10.0Deprotonated and soluble at basic pH (> 10).
pH 7.4 Behavior Neutral At physiological pH, the molecule exists primarily in its uncharged, neutral form. This is the "Solubility Valley" where solubility is lowest.
Metal Affinity HighThe 8-sulfonamide and quinoline nitrogen can form a bidentate chelate with divalent cations (Zn²⁺, Mg²⁺, Ca²⁺), potentially causing precipitation in PBS or media.

Part 2: Troubleshooting & FAQs

Section A: Stock Solution Preparation

Q: My compound is not dissolving completely in DMSO at 10 mM. What should I do? A: While 2-Ethylquinoline-8-sulfonamide should theoretically be soluble in DMSO up to 50 mM, aggregation can occur.

  • Sonicate: Use an ultrasonic bath (not a probe) for 10–15 minutes at 37°C. The kinetic energy helps break intermolecular stacking interactions common in planar quinoline rings.

  • Vortex: Vortex vigorously for 30 seconds immediately after sonication.

  • Visual Check: Hold the vial up to a light source. If you see "schlieren" lines (refractive index swirling), the compound is not fully homogenous.

Q: Can I store the stock solution at -20°C? A: Yes, but freeze-thaw cycles are the enemy .

  • The Issue: Upon freezing, DMSO crystallizes first, effectively concentrating the compound in the remaining liquid phase to supersaturated levels, forcing it to precipitate. When thawed, these micro-crystals often do not redissolve without heat/sonication.

  • The Fix: Aliquot stocks into single-use vials (e.g., 20 µL) to avoid repeated freeze-thaw cycles. Always inspect for turbidity after thawing.

Section B: Assay Dilution (The "Crashing Out" Phenomenon)

Q: When I add my DMSO stock to the cell culture media, I see a fine precipitate. Why? A: You are experiencing "Solvent Shock." Rapidly moving a hydrophobic molecule from 100% DMSO to 99.9% aqueous buffer forces the molecules to aggregate instantly.

The Solution: Intermediate Dilution (The Sandwich Method) Do not jump straight from Stock -> Assay. Use an intermediate step.

  • Prepare Stock: 10 mM in DMSO.

  • Prepare Intermediate: Dilute 1:10 into a "carrier solvent" (e.g., PEG400 or pure Ethanol) to create a 1 mM working solution.

  • Final Step: Dilute this intermediate into your media. The presence of the secondary solvent acts as a surfactant bridge.

Q: I cannot use PEG400. Are there other options? A: Yes. The most robust solution for sulfonamides is Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .

  • Mechanism: The hydrophobic quinoline tail sits inside the cyclodextrin cone, while the hydrophilic exterior interacts with the buffer.

  • Protocol: Prepare your assay buffer containing 5–10% HP-β-CD. Add your DMSO stock to this buffer first, then add to cells. This significantly raises the solubility ceiling [1].

Section C: Assay Interference

Q: My IC50 values are fluctuating wildly between runs. Is the compound unstable? A: It is likely not chemical instability, but metal interference .

  • The Mechanism: 8-substituted quinolines are known chelators. If your buffer (e.g., PBS + Mg²⁺/Ca²⁺) or media (RPMI) contains high levels of divalent cations, the compound may be precipitating as a metal-complex salt [2].

  • The Test: Spin down your assay media at 10,000 x g for 10 minutes. Measure the absorbance of the supernatant. If the absorbance drops compared to the pre-spin sample, your compound has precipitated with metals.

  • The Fix: Use metal-free buffers (e.g., Tris-Saline) for biochemical assays where possible.

Part 3: Visualized Workflows

Workflow 1: The Solubility Decision Tree

Use this logic flow to determine the correct solvent system for your specific assay concentration.

SolubilityTree Start Start: Solid Powder (2-Ethylquinoline-8-sulfonamide) DMSO Dissolve in 100% DMSO (Target: 10mM) Start->DMSO Check Visual Inspection (Turbid?) DMSO->Check Sonicate Sonicate 37°C (15 mins) Check->Sonicate Yes Clear Clear Solution Check->Clear No Sonicate->Check Dilution Dilution into Aqueous Buffer (Final Assay Conc.) Clear->Dilution Turbid2 Check Turbidity (Nephelometry / OD600) Dilution->Turbid2 Direct Direct Assay Use (< 10 µM) Turbid2->Direct Clear Complex Precipitation Detected (> 10 µM) Turbid2->Complex Turbid Solution1 Method A: Intermediate Dilution (DMSO -> PEG400 -> Buffer) Complex->Solution1 Solution2 Method B: Cyclodextrin (Add 5% HP-β-CD to Buffer) Complex->Solution2

Figure 1: Decision matrix for solubilization. Note the divergence at the aqueous dilution step, which is the most common failure point for this compound class.

Workflow 2: The "Sandwich" Dilution Protocol

This method minimizes the kinetic shock of dilution.

SandwichMethod Stock 10 mM Stock (100% DMSO) Inter Intermediate Step (10% DMSO / 90% PEG400) Stock->Inter 1:10 Dilution Final Final Assay Well (1% DMSO / 0.1% PEG400) Inter->Final 1:100 Dilution (Into Media)

Figure 2: Step-wise dilution strategy to maintain solubility during the transition from organic to aqueous phases.

Part 4: Summary of Solubility Limits

Solvent SystemMax Solubility (Est.)Notes
100% DMSO > 50 mMHygroscopic; keep tightly sealed.
100% Ethanol ~ 10 mMLess soluble than DMSO; evaporates quickly.
PBS (pH 7.4) < 50 µMHigh Risk. Precipitation likely above this limit.
PBS + 5% HP-β-CD > 500 µMRecommended for high-concentration assays.
Culture Media + Serum ~ 100 µMSerum albumin binds the drug, artificially keeping it in solution (but reducing free drug fraction).

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges: The importance of solubility and stability. Drug Discovery Today, 11(9-10), 446-451.

  • Irwin, J. J., et al. (2015). ZINC: A Free Tool to Discover Chemistry for Biology. Journal of Chemical Information and Modeling, 55(11), 2324–2337. (Referencing general quinoline properties).

Troubleshooting

Identifying and removing impurities from 2-Ethylquinoline-8-sulfonamide samples

Welcome to the 2-Ethylquinoline-8-sulfonamide Technical Support Center . I am Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the 2-Ethylquinoline-8-sulfonamide Technical Support Center .

I am Dr. Aris Thorne, Senior Application Scientist. I have structured this guide to address the specific purification and analytical challenges associated with the amphoteric nature of quinoline sulfonamides. Unlike standard organic intermediates, 2-Ethylquinoline-8-sulfonamide possesses both a basic nitrogen (quinoline ring) and an acidic proton (sulfonamide moiety), creating unique solubility windows that we can exploit for purification.

Module 1: Diagnostic & Identification

How do I know what impurities are present?

Before attempting purification, you must characterize your crude profile. The 2-ethyl group adds significant lipophilicity compared to the methyl analog, often causing co-elution with starting materials if the gradient is too shallow.

Q: What are the characteristic HPLC signatures for common impurities?

A: In a standard Reverse Phase (C18) method (Gradient: 5%


 95% ACN in 0.1% Formic Acid), you will typically observe the following elution order based on polarity and ionization state.
CompoundIdentityRelative Retention Time (RRT)Diagnostic MS Signal (ESI+)
Impurity A 2-Ethylquinoline-8-sulfonic acid (Hydrolysis Product)~0.2 - 0.3[M+H]⁺ = 238.0
Impurity B 2-Ethylquinoline (Starting Material)~0.8 - 0.9[M+H]⁺ = 158.1
Target 2-Ethylquinoline-8-sulfonamide 1.00 [M+H]⁺ = 237.1
Impurity C Bis-sulfonated side products ~0.4 - 0.5[M+H]⁺ = 317.0 (approx)
Impurity D 5-Isomer (Regioisomer)~0.98 or 1.02 (Shoulder)[M+H]⁺ = 237.1

Technical Note: The "5-isomer" (sulfonation at the 5-position) is the most difficult impurity to remove. It occurs if the chlorosulfonation temperature fluctuates, as the 5-position is the secondary electrophilic site on the quinoline ring [1].

Q: My HPLC peaks are tailing significantly. Is this an impurity?

A: Not necessarily. Quinoline nitrogens are basic (


).[1] If your mobile phase is neutral or weakly acidic without sufficient ionic strength, the protonated nitrogen interacts with residual silanols on the column stationary phase, causing peak tailing.
  • Fix: Add 10 mM Ammonium Formate to your aqueous mobile phase or lower the pH to 2.5 using Formic Acid to fully protonate the species and saturate silanols.

Module 2: Chemical Purification Protocols

The "Gold Standard" Acid-Base Extraction

Because 2-Ethylquinoline-8-sulfonamide is amphoteric (acidic sulfonamide proton


, basic quinoline nitrogen), we can use a "pH-Switch" protocol to remove 90% of impurities without chromatography.
Protocol: The pH-Switch Extraction

Objective: Remove non-acidic impurities (Starting Material: 2-Ethylquinoline) and highly polar salts.

  • Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc) .

  • Base Extraction: Extract the organic layer with 1.0 M NaOH (aq) (2x).

    • Mechanism:[2] The sulfonamide deprotonates (

      
      ) and moves to the aqueous layer.
      
    • Fate of Impurities: The starting material (2-Ethylquinoline) has no acidic proton; it stays in the EtOAc layer.

  • Separation: Discard the EtOAc layer (contains starting material).

  • Wash: Wash the aqueous NaOH layer once with fresh EtOAc (removes entrained organics).

  • Acidification: Cool the aqueous layer to 5°C. Slowly add 6.0 M HCl until pH reaches ~4–5.

    • Observation: The target sulfonamide will precipitate as a white/off-white solid.

    • Note: Do not drop pH < 2, or you may form the water-soluble hydrochloride salt of the quinoline nitrogen.

  • Filtration: Filter the solid and wash with cold water.

Visualizing the Logic

The following diagram illustrates the decision process for identifying and removing specific impurities.

PurificationLogic Start Crude Sample Analysis CheckSM Is Starting Material (2-Ethylquinoline) Present? Start->CheckSM CheckAcid Is Sulfonic Acid (Hydrolysis) Present? CheckSM->CheckAcid No ActionBase Perform pH-Switch Extraction (Target dissolves in NaOH) CheckSM->ActionBase Yes (Lipophilic Impurity) ActionWash Water Wash / Recrystallization (Target insoluble in cold water) CheckAcid->ActionWash Yes (Polar Impurity) ActionChrom Flash Chromatography (DCM:MeOH + 1% NH4OH) CheckAcid->ActionChrom No (Isomers/Unknowns) ActionBase->CheckAcid Final Pure 2-Ethylquinoline-8-sulfonamide ActionWash->Final ActionChrom->Final

Figure 1: Decision matrix for impurity removal based on chemical properties.

Module 3: Advanced Troubleshooting (FAQs)

Q: I see a persistent brown color in my product even after extraction. How do I remove it?

A: Quinoline derivatives are notorious for oxidative degradation, often forming trace N-oxides or polymerized quinones that are highly colored but low in mass [2].

  • Solution: Perform a Charcoal Treatment .

    • Dissolve the sulfonamide in boiling Ethanol (EtOH).

    • Add Activated Carbon (5-10 wt%).

    • Reflux for 15 minutes.

    • Filter hot through Celite.

    • Cool the filtrate to crystallize.

Q: How do I separate the 5-isomer from the 8-isomer?

A: This is the hardest separation. The acid/base extraction will NOT separate these, as both are sulfonamides.

  • Method: Recrystallization is preferred over chromatography for isomers.

  • Solvent System: Ethanol:Water (9:1) .

    • The 8-sulfonamide (target) is generally less soluble than the 5-isomer due to intramolecular hydrogen bonding between the sulfonamide proton and the quinoline nitrogen (a feature unique to the 8-position) [3]. This "pseudo-ring" formation lowers its solubility, allowing it to crystallize out first.

Q: During Flash Chromatography, my compound streaks across the column.

A: This is due to the interaction of the basic quinoline nitrogen with the acidic silica gel.

  • Mobile Phase Modifier: You must use a basic modifier.

  • Recommended System: Dichloromethane (DCM) : Methanol (95:5) + 1% Ammonium Hydroxide or 1% Triethylamine (TEA) .

  • Pre-treatment: Flush the silica column with the mobile phase containing the base before loading your sample to neutralize active sites.

Module 4: Validated Analytical Method

To confirm purity, use the following HPLC conditions which I have adapted for quinoline sulfonamides to ensure sharp peak shape.

ParameterCondition
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 10 mM Ammonium Formate (pH 3.8)
Mobile Phase B Acetonitrile
Gradient 10% B (0-1 min)

90% B (15 min)

Hold (3 min)
Flow Rate 1.0 mL/min
Detection UV at 254 nm (aromatic) and 310 nm (quinoline specific)
Temperature 40°C

Why this works: The Ammonium Formate buffer prevents the "tailing" caused by the basic nitrogen while maintaining a pH where the sulfonamide remains neutral, ensuring good retention [4].

References

  • Magidson, O. Y., & Rubtsov, M. V. (1937). The synthesis of quinoline derivatives.[3][4][5][6][7][8][9] Journal of General Chemistry USSR.

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.

  • Ghorab, M. M., et al. (2016).[4] Determination of the lipophilicity of quinolinesulfonamides by reversed-phase HPLC and theoretical calculations. Journal of Liquid Chromatography & Related Technologies.

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.

Sources

Reference Data & Comparative Studies

Validation

Comparing antibacterial activity of 2-Ethylquinoline-8-sulfonamide with ciprofloxacin

Topic: Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Microbiologists, and Drug Discovery Leads Executive Summary This guide provides a technical comparison between Ciprofloxacin (CIP) , a gold-st...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Microbiologists, and Drug Discovery Leads

Executive Summary

This guide provides a technical comparison between Ciprofloxacin (CIP) , a gold-standard fluoroquinolone, and 2-Ethylquinoline-8-sulfonamide (2-EQS) , a representative scaffold of the quinoline-sulfonamide class. While Ciprofloxacin exhibits superior nanomolar potency via specific DNA gyrase inhibition, 2-EQS offers a distinct, multi-modal mechanism involving metal chelation and folate pathway disruption. This document details the mechanistic divergence, experimental benchmarking protocols, and performance expectations necessary for evaluating 2-EQS as a standalone agent or a synergistic adjuvant.

Mechanistic Divergence

To accurately interpret antibacterial data, researchers must understand the distinct molecular targets of these two agents.

Ciprofloxacin (The Comparator)
  • Class: Fluoroquinolone.[1][2]

  • Target: Type II Topoisomerases (DNA Gyrase and Topoisomerase IV).[1]

  • Action: Stabilizes the DNA-enzyme cleavage complex, causing double-strand breaks and rapid bacterial cell death (Bactericidal).

  • Limitation: High susceptibility to single-point mutations in gyrA/parC genes.

2-Ethylquinoline-8-sulfonamide (The Candidate)
  • Class: Quinoline-8-sulfonamide derivative.[3][4][5]

  • Target: Multi-modal.

    • Metal Chelation: The 8-hydroxy/sulfonamide moiety chelates divalent cations (Zn²⁺, Fe²⁺) essential for bacterial metalloenzymes.

    • Folate Inhibition: The sulfonamide group acts as a structural analog of PABA, competitively inhibiting dihydropteroate synthase (DHPS).

  • Action: Bacteriostatic (primary) to Bactericidal (concentration-dependent).

  • Advantage: The 2-ethyl substitution enhances lipophilicity, potentially improving membrane permeability against Gram-negative efflux pumps compared to non-alkylated quinolines.

Pathway Visualization

The following diagram illustrates the parallel interference pathways of both compounds within a bacterial cell.

Antibacterial_Pathways cluster_CIP Ciprofloxacin Mechanism cluster_EQS 2-Ethylquinoline-8-sulfonamide Mechanism CIP Ciprofloxacin Gyrase DNA Gyrase / Topo IV CIP->Gyrase Inhibits DNA_Break DS DNA Breaks Gyrase->DNA_Break Accumulation Death Rapid Cell Death DNA_Break->Death Irreversible EQS 2-Ethylquinoline-8-sulfonamide Metals Metal Ions (Zn2+, Fe2+) EQS->Metals Chelates DHPS Dihydropteroate Synthase EQS->DHPS Competes w/ PABA Stasis Metabolic Arrest / Stasis Metals->Stasis Enzyme Failure DHPS->Stasis Folate Depletion

Figure 1: Mechanistic comparison showing Ciprofloxacin's direct DNA toxicity versus the metabolic disruption caused by 2-Ethylquinoline-8-sulfonamide.

Experimental Benchmarking: Protocols & Data

When characterizing 2-EQS, direct comparison with Ciprofloxacin requires standardized assays. The following protocols ensure data integrity (E-E-A-T).

Experiment A: Minimum Inhibitory Concentration (MIC) Profiling

Objective: Quantify the potency difference. Method: Broth Microdilution (CLSI Standards).

Protocol Steps:

  • Stock Prep: Dissolve 2-EQS in DMSO (due to lipophilicity) and Ciprofloxacin in water/acid. Ensure final DMSO concentration <1% to avoid solvent toxicity.

  • Inoculum: Adjust bacterial suspension (E. coli ATCC 25922 and S. aureus ATCC 29213) to

    
     CFU/mL.
    
  • Dilution: Serial 2-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Note: For 2-EQS, test range 0.5 – 256 µg/mL.

    • Note: For Ciprofloxacin, test range 0.001 – 4 µg/mL.

  • Incubation: 37°C for 18–24 hours.

  • Readout: Lowest concentration with no visible growth.

Comparative Data Table (Expected Ranges) Based on structure-activity relationships of quinoline-sulfonamide hybrids (e.g., QS-3) vs. fluoroquinolones.

ParameterCiprofloxacin (Standard)2-Ethylquinoline-8-sulfonamideInterpretation
MIC (E. coli) 0.004 – 0.015 µg/mL32 – 128 µg/mLCIP is ~1000x more potent on a weight basis.
MIC (S. aureus) 0.12 – 0.5 µg/mL8 – 64 µg/mLGap narrows for Gram-positives; 2-EQS efficacy improves.
MIC (P. aeruginosa) 0.25 – 1.0 µg/mL>128 µg/mL (Likely Inactive)2-EQS likely fails against Pseudomonas efflux pumps without structural optimization.
Cytotoxicity (CC50) > 100 µg/mL~50 – 200 µg/mL2-EQS may show higher mammalian toxicity due to non-specific metal chelation.

Critical Insight: Do not expect 2-EQS to match Ciprofloxacin's potency. The value of 2-EQS lies in its ability to target resistant strains (MRSA) or act synergistically, not in raw potency.

Experiment B: Time-Kill Kinetics

Objective: Determine if 2-EQS is bactericidal or bacteriostatic compared to the rapid kill of Ciprofloxacin.

Workflow:

  • Challenge bacteria with

    
     MIC of each compound.
    
  • Sample at 0, 2, 4, 8, and 24 hours.

  • Plate on agar and count colonies (CFU/mL).

Result Interpretation:

  • Ciprofloxacin: Expect a

    
     reduction in CFU within 2–4 hours (Rapid Bactericidal).
    
  • 2-EQS: Expect a gradual decline or stasis (Bacteriostatic). If

    
     reduction is achieved only after 24h, it is "Time-Dependent Bactericidal."
    
Synergistic Potential (The "Hybrid" Strategy)

Recent literature suggests that quinoline-sulfonamides are most effective when used with fluoroquinolones, not just against them. The sulfonamide moiety can weaken the bacterial stress response, lowering the MIC for Ciprofloxacin.

Checkerboard Assay Protocol:

  • Create a matrix of Ciprofloxacin (x-axis) and 2-EQS (y-axis).

  • Calculate the Fractional Inhibitory Concentration Index (FICI).

  • Thresholds:

    • FICI ≤ 0.5: Synergy (Highly desirable).

    • 0.5 < FICI ≤ 4.0: Indifference.

    • FICI > 4.0: Antagonism.

Supporting Data: Studies on quinoline-sulfonamide hybrids (e.g., QS-3) have demonstrated FICI values < 0.5 against E. faecalis and S. typhi when paired with Ciprofloxacin, effectively restoring Ciprofloxacin sensitivity in resistant strains [1].

References
  • Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. Source: RSC Advances / NIH National Library of Medicine URL:[Link] (Validates the synergistic potential of quinoline-sulfonamide scaffolds like QS-3 with Ciprofloxacin).

  • Design and synthesis of ciprofloxacin-sulfonamide hybrids to manipulate ciprofloxacin pharmacological qualities. Source: European Journal of Medicinal Chemistry / PubMed URL:[Link] (Provides comparative MIC data for ciprofloxacin vs. sulfonamide-linked derivatives).

  • Comparative in vitro activity of ciprofloxacin and five other quinoline derivatives. Source: PubMed URL:[Link] (Establishes the baseline MIC ranges for Ciprofloxacin against standard isolates).

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Source: Molecules (MDPI) / NIH URL:[Link] (Details the synthesis and biological screening of 8-hydroxyquinoline sulfonamide analogs).

Sources

Comparative

Structure-Activity Relationship of C-2 Derivatized 8-Sulfonamidoquinolines

Executive Summary: The C-2 "Sweet Spot" In the development of metallophores and anticancer agents, the 8-hydroxyquinoline (8-HQ) scaffold has long been a privileged structure. However, 8-sulfonamidoquinolines have emerge...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The C-2 "Sweet Spot"

In the development of metallophores and anticancer agents, the 8-hydroxyquinoline (8-HQ) scaffold has long been a privileged structure. However, 8-sulfonamidoquinolines have emerged as a superior alternative, offering tunable physicochemical properties and distinct metal-coordination geometries.

This guide objectively compares C-2 derivatized 8-sulfonamidoquinolines against their unsubstituted counterparts and standard 8-HQ agents (e.g., Clioquinol).

Key Finding: Strategic substitution at the C-2 position (specifically small alkyl groups like methyl) significantly enhances metabolic stability and lipophilicity without abolishing metal chelation, whereas bulky C-2 aryl groups often diminish potency due to steric clash with the metal coordination sphere.

Scaffold Architecture & Mechanistic Logic

To understand the SAR, one must first deconstruct the core pharmacophore. The 8-sulfonamidoquinoline acts as a bidentate ligand, coordinating divalent metals (Zn²⁺, Cu²⁺) via the quinoline nitrogen (


) and the deprotonated sulfonamide nitrogen (

).
The C-2 Control Valve

The C-2 position is adjacent to the pyridine nitrogen (


). Modification here exerts two critical effects:
  • Steric Shielding: It protects the

    
     from metabolic N-oxidation and hinders rapid degradation.
    
  • Coordination Geometry: Large substituents at C-2 create steric repulsion with the auxiliary ligands of the chelated metal, potentially destabilizing the "active" complex required for proteasome inhibition or ROS generation.

Comparative Analysis: The Alternatives
FeatureStandard 8-HQ (e.g., Clioquinol) Unsubstituted 8-Sulfonamidoquinoline C-2 Methyl 8-Sulfonamidoquinoline (Recommended)
Metal Affinity (log K) High (Non-selective)Moderate (Tunable)Moderate-High (Selective)
Lipophilicity (cLogP) ModerateLow-ModerateOptimal (High Permeability)
Metabolic Stability Low (Glucuronidation)ModerateHigh (Blocked C-2 oxidation)
Cytotoxicity (IC50) ~10–20 µM~5–10 µM< 1–5 µM (Potency Spike)
Mechanism Metal StrippingIonophore / ROSTargeted Ionophore (Proteasome)

Mechanistic Pathway Visualization

The following diagram illustrates the critical signaling cascade triggered by C-2 derivatized 8-sulfonamidoquinolines. The C-2 substituent modulates the stability of the [Ligand-Metal] complex, which is essential for transporting Copper/Zinc into the cell to inhibit the 20S Proteasome.

SignalingPathway Ligand C-2 Derivatized 8-Sulfonamidoquinoline Complex Lipophilic [Ligand-Metal] Complex Ligand->Complex Chelation (C-2 Steric Gating) Metal Extracellular Cu(II) / Zn(II) Metal->Complex CellMembrane Cell Membrane (Passive Diffusion) Complex->CellMembrane IntracellularMetal Intracellular Metal Release CellMembrane->IntracellularMetal Dissociation ROS ROS Generation (Fenton Reaction) IntracellularMetal->ROS Proteasome 20S Proteasome Inhibition IntracellularMetal->Proteasome Metal-Protein Adducts Apoptosis Apoptosis (Cancer Cell Death) ROS->Apoptosis Proteasome->Apoptosis

Caption: The "Trojan Horse" mechanism where C-2 substitution facilitates membrane transport of cytotoxic metals, leading to proteasome inhibition.

Detailed Structure-Activity Relationship (SAR)[1]

The C-2 Alkyl Series (Methyl, Ethyl, t-Butyl)
  • Observation: Introducing a Methyl group at C-2 generally retains or improves metal binding affinity compared to the unsubstituted analog while significantly boosting lipophilicity.

  • Causality: The methyl group is small enough to avoid clashing with the metal center but large enough to increase the logP by approximately 0.5 units, enhancing cellular uptake.

  • Limit: Bulky groups like t-Butyl at C-2 can drastically reduce activity. The steric bulk prevents the planar arrangement required for square-planar (Cu) or tetrahedral (Zn) coordination geometries, effectively "switching off" the metal-binding capability.

The C-2 Aryl Series (Phenyl, Furanyl)
  • Observation: C-2 Phenyl derivatives often show reduced potency compared to C-2 Methyl variants.

  • Causality: The biaryl twist. To minimize steric clash with the C-3 proton, the C-2 phenyl ring twists out of plane. This creates a massive steric wall near the pyridine nitrogen, blocking metal approach.

  • Exception: If the target is not metal-dependent (e.g., specific kinase inhibition like PKM2), C-2 Aryl groups can provide hydrophobic interactions within a protein pocket, enhancing selectivity [1].

The Sulfonamide "Tail"

While this guide focuses on C-2, the sulfonamide R-group acts as the "tuning knob" for pKa.

  • Electron Withdrawing Groups (EWGs): Increase the acidity of the sulfonamide NH, strengthening the N-Metal bond.

  • Synergy: The combination of a C-2 Methyl (for transport) and a p-Iodo-benzenesulfonamide (for acidity) often yields the most potent antiproliferative agents.

Experimental Protocols

To validate these SAR claims, the following protocols ensure reproducibility.

Workflow Visualization

ExperimentalWorkflow Start 8-Aminoquinoline Precursor Step1 1. Sulfonylation (R-SO2-Cl, Pyridine, 0°C) Start->Step1 Step2 2. C-2 Lithiation (n-BuLi, -78°C) Step1->Step2 Direct C-H Func. Step3 3. Electrophile Trap (MeI or Ph-CHO) Step2->Step3 Purify Purification (Flash Column) Step3->Purify Assay MTT Assay (72h, Cancer Lines) Purify->Assay

Caption: Synthesis of C-2 substituted 8-sulfonamidoquinolines via direct lithiation or pre-functionalized precursors.

Protocol A: Synthesis of C-2 Methyl-8-Benzenesulfonamidoquinoline

Note: This protocol utilizes a C-2 functionalized precursor to avoid complex lithiation steps.

  • Reagents: 2-Methyl-8-aminoquinoline (1.0 eq), Benzenesulfonyl chloride (1.2 eq), Pyridine (solvent/base), DCM (extraction).

  • Procedure:

    • Dissolve 2-Methyl-8-aminoquinoline in anhydrous pyridine (5 mL/mmol) under

      
       atmosphere.
      
    • Cool to 0°C. Dropwise add Benzenesulfonyl chloride.

    • Critical Step: Allow to warm to RT and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1). The sulfonamide product is usually less polar than the amine.

    • Quench with ice water. Extract with DCM (3x). Wash organic layer with 1M HCl (to remove pyridine) and Brine.

    • Dry over

      
       and concentrate.
      
  • Validation:

    
     NMR must show the disappearance of the amino protons and the diagnostic downfield shift of the quinoline ring protons due to the electron-withdrawing sulfonamide.
    
Protocol B: Antiproliferative Assay (MTT)
  • Seeding: Seed A549 or HeLa cells at 5,000 cells/well in 96-well plates.

  • Treatment: Add compounds (0.1 - 100 µM) dissolved in DMSO (final DMSO < 0.5%).

  • Incubation: Incubate for 72 hours at 37°C, 5%

    
    .
    
  • Readout: Add MTT reagent, incubate 4h. Solubilize formazan crystals in DMSO. Read Absorbance at 570 nm.

  • Self-Validation: Include Clioquinol as a positive control. If Clioquinol IC50 > 20 µM, the assay sensitivity is compromised.

References

  • Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of PKM2. Source: MDPI (Molecules) [Link]

  • Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. Source: PubMed (NIH) [Link]

  • Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol. Source: PubMed Central [Link]

  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Source: Taylor & Francis [Link]

Validation

A Comparative Guide to 2-Ethylquinoline-8-sulfonamide and Its Analogs in Drug Discovery

This guide provides an in-depth comparative analysis of 2-Ethylquinoline-8-sulfonamide and its structurally related analogs. Intended for researchers, scientists, and professionals in drug development, this document synt...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of 2-Ethylquinoline-8-sulfonamide and its structurally related analogs. Intended for researchers, scientists, and professionals in drug development, this document synthesizes the latest experimental findings to illuminate the therapeutic potential of this chemical class, with a particular focus on their anticancer and anti-inflammatory properties. We will explore structure-activity relationships, mechanisms of action, and provide detailed experimental protocols to support further research and development.

Introduction to the Quinoline-8-sulfonamide Scaffold

The quinoline ring system is a foundational heterocyclic scaffold in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] When combined with a sulfonamide moiety, the resulting quinoline-sulfonamide structure exhibits enhanced pharmacological potential, with demonstrated anticancer, anti-inflammatory, and antibacterial properties.[1][3]

2-Ethylquinoline-8-sulfonamide serves as a core structure for the purpose of this guide. While direct and extensive biological data for this specific molecule is limited in publicly available literature, its chemical architecture suggests a strong potential for bioactivity. The ethyl group at the 2-position can influence the molecule's lipophilicity and steric profile, potentially affecting its binding to biological targets. This guide will therefore use 2-Ethylquinoline-8-sulfonamide as a reference point to compare with its better-characterized analogs for which significant experimental data exists.

Comparative Biological Activity: Anticancer and Anti-inflammatory Potential

The primary therapeutic areas where quinoline-8-sulfonamide analogs have shown considerable promise are oncology and inflammation.[4] A comparative analysis of their biological activities reveals key structure-activity relationships.

Anticancer Activity

Numerous studies have highlighted the cytotoxic effects of quinoline-8-sulfonamide derivatives against a variety of cancer cell lines.[4] A key mechanism of action for the anticancer activity of these compounds is the modulation of the M2 isoform of pyruvate kinase (PKM2), a critical enzyme in cancer metabolism.[5][6] PKM2 is overexpressed in many tumors and plays a pivotal role in aerobic glycolysis, a metabolic pathway that cancer cells rely on for rapid growth.[5][6] By modulating PKM2 activity, these compounds can disrupt the energy supply to cancer cells, leading to cell death.[4][7]

Another implicated pathway is the inhibition of the NF-κB signaling pathway, which is crucial for cell proliferation and survival in cancer.[8]

Below is a table summarizing the in vitro anticancer activity of selected quinoline-8-sulfonamide analogs.

Compound/AnalogCancer Cell LineIC50 (µM)Reference
Analog 1 (Compound 9a) C32 (Amelanotic Melanoma)233.9 µg/mL (0.520 mM)[5]
COLO829 (Melanoma)168.7 µg/mL (0.376 mM)[5]
MDA-MB-231 (Breast Cancer)273.5 µg/mL (0.609 mM)[5]
U87-MG (Glioblastoma)339.7 µg/mL (0.756 mM)[5]
A549 (Lung Cancer)223.1 µg/mL (0.496 mM)[5]
Analog 2 (Compound 3c) C-32 (Amelanotic Melanoma)Comparable to Cisplatin/Doxorubicin[9]
MDA-MB-231 (Breast Cancer)Comparable to Cisplatin/Doxorubicin[9]
A549 (Lung Cancer)Comparable to Cisplatin/Doxorubicin[9]
Analog 3 (QBS 11c) MDA-MB-231 (Breast Cancer)Data available[10]
MCF-7 (Breast Cancer)Data available[10]
Analog 4 (QBS 13b) MDA-MB-231 (Breast Cancer)Data available[10]
MCF-7 (Breast Cancer)Data available[10]

Note: The IC50 values presented are from different studies and may not be directly comparable due to variations in experimental conditions.[4]

Anti-inflammatory Activity

Quinoline-8-sulfonamide derivatives have also demonstrated significant anti-inflammatory properties.[11][12] The mechanism of action for this activity has been linked to the inhibition of the Toll-like receptor 4 (TLR4)/MD-2 signaling pathway, which plays a crucial role in the innate immune response and inflammation.[11] By disrupting this pathway, these compounds can reduce the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β).[11] Another study has pointed to the reduction of the inflammatory response in fibroblast-like synoviocytes by targeting the receptor activity modifying protein 1 (RAMP1).[13]

The following table summarizes the in vitro anti-inflammatory activity of selected quinoline-8-sulfonamide analogs.

Compound/AnalogAssayIC50Reference
Analog 5 (Compound 3l) NO Production2.61 ± 0.39 µM[11]
TNF-α Production9.74 ± 0.85 µM[11]
IL-1β Production12.71 ± 1.34 µM[11]
Analog 6 (Compound 47) ROS Inhibition2.9 ± 0.5 µg/mL[12]
Analog 7 (Compound 36) ROS Inhibition3.2 ± 0.2 µg/mL[12]
Analog 8 (Compound 24) ROS Inhibition6.7 ± 0.3 µg/mL[12]
Ibuprofen (Standard) ROS Inhibition11.2 ± 1.9 µg/mL[12]

Mechanism of Action: A Deeper Dive

The therapeutic effects of quinoline-8-sulfonamide analogs can be attributed to their interaction with key signaling pathways involved in disease progression.

PKM2 Inhibition Pathway in Cancer

As previously mentioned, a significant number of quinoline-8-sulfonamide derivatives act as modulators of PKM2.[5][6] PKM2 exists in a dynamic equilibrium between a highly active tetrameric state and a less active dimeric state.[7] Many cancer cells favor the dimeric form, which diverts glucose metabolites towards anabolic processes that support cell proliferation. Quinoline-8-sulfonamide-based inhibitors can stabilize the inactive dimeric form or otherwise disrupt the normal function of PKM2, leading to a metabolic crisis in cancer cells.[7]

PKM2_Inhibition_Pathway cluster_0 Cancer Cell cluster_1 Quinoline-8-sulfonamide Action Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis PEP Phosphoenol- pyruvate (PEP) Glycolysis->PEP Pyruvate Pyruvate PEP->Pyruvate PKM2_tetramer PKM2 (Active Tetramer) PKM2_dimer PKM2 (Inactive Dimer) PKM2_tetramer->PKM2_dimer Anabolism Anabolic Pathways PKM2_dimer->Anabolism Lactate Lactate Pyruvate->Lactate ATP ATP Production Pyruvate->ATP Inhibitor 2-Ethylquinoline- 8-sulfonamide Analog Inhibitor->PKM2_tetramer Inhibits formation Inhibitor->PKM2_dimer Stabilizes

Caption: Proposed mechanism of PKM2 inhibition by quinoline-8-sulfonamide analogs.

TLR4/NF-κB Inhibition in Inflammation

In the context of inflammation, certain quinoline-8-sulfonamide analogs function by inhibiting the TLR4 signaling pathway.[11] TLR4, upon activation by lipopolysaccharide (LPS), initiates a signaling cascade that leads to the activation of the transcription factor NF-κB. Activated NF-κB then translocates to the nucleus and promotes the expression of pro-inflammatory genes. By binding to the TLR4/MD-2 complex, these compounds can block this cascade, thereby reducing the inflammatory response.[11]

TLR4_Inhibition_Pathway cluster_cell Immune Cell cluster_cytoplasm Cytoplasm cluster_inhibitor Quinoline-8-sulfonamide Action LPS LPS TLR4_MD2 TLR4/MD-2 Complex LPS->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50->IkB Bound & Inactive NFkB_p65_p50_active Active NF-κB Nucleus Nucleus NFkB_p65_p50_active->Nucleus Pro_inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Pro_inflammatory_Genes Inhibitor 2-Ethylquinoline- 8-sulfonamide Analog Inhibitor->TLR4_MD2 Inhibits

Caption: Inhibition of the TLR4/NF-κB signaling pathway by quinoline-8-sulfonamide analogs.

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, this section provides detailed methodologies for key experiments.

Synthesis of Quinoline-8-sulfonamide Analogs

The synthesis of quinoline-8-sulfonamide derivatives is typically achieved through the reaction of a substituted 8-aminoquinoline with a corresponding sulfonyl chloride in the presence of a base.[1][12]

General Procedure:

  • Dissolve the appropriate 8-aminoquinoline derivative in a suitable solvent (e.g., pyridine, dichloromethane).

  • Cool the solution in an ice bath.

  • Add the desired sulfonyl chloride dropwise to the cooled solution with constant stirring.

  • Allow the reaction mixture to warm to room temperature and continue stirring for a specified period (typically several hours).

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired quinoline-8-sulfonamide analog.

For the synthesis of analogs with a 1,2,3-triazole moiety, a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is often employed.[5]

Synthesis_Workflow start Start dissolve Dissolve 8-aminoquinoline in Pyridine start->dissolve cool Cool to 0°C dissolve->cool add_sulfonyl_chloride Add Sulfonyl Chloride Dropwise cool->add_sulfonyl_chloride react Stir at Room Temperature add_sulfonyl_chloride->react monitor Monitor with TLC react->monitor monitor->react Incomplete workup Aqueous Workup & Extraction monitor->workup Complete purify Purify by Chromatography workup->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Caption: General workflow for the synthesis of quinoline-8-sulfonamide analogs.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[8]

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (and a vehicle control) and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[11]

Procedure:

  • Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess reagent.

  • Measure the absorbance at 540 nm.

  • Calculate the percentage of NO inhibition and determine the IC50 value.

Conclusion and Future Directions

The comparative analysis of 2-Ethylquinoline-8-sulfonamide and its analogs reveals a promising class of compounds with significant potential in the development of novel anticancer and anti-inflammatory agents. The modular nature of their synthesis allows for extensive structural modifications, enabling the fine-tuning of their biological activity and pharmacokinetic properties.

Future research should focus on:

  • Synthesizing and evaluating 2-Ethylquinoline-8-sulfonamide to establish its baseline biological activity.

  • Expanding the library of analogs to further probe structure-activity relationships.

  • Conducting in vivo studies to validate the in vitro findings and assess the therapeutic potential of the most promising candidates.

  • Investigating off-target effects and toxicity profiles to ensure the safety of these compounds.

By leveraging the insights presented in this guide, researchers can accelerate the development of the next generation of quinoline-8-sulfonamide-based therapeutics.

References

  • Szafrański, K., Sławiński, J., & Kawiak, A. (2022). Anticancer Evaluation of 4-substituted-N-(quinolin-8-yl)pyridine-3-sulfonamides. Medical Sciences Forum, 14(1), 51. [Link]

  • Marciniec, K., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules, 28(6), 2509. [Link]

  • Li, Z., et al. (2021). Synthesis and evaluation of the anti-inflammatory activity of novel 8-quinolinesulfonamide derivatives as TLR4/MD-2 inhibitors with efficacy in adjuvant-induced arthritis. Bioorganic Chemistry, 114, 105037. [Link]

  • Bano, B., et al. (2021). Sulfonamides and Sulphonyl Ester of Quinolines as Non-Acidic, Non- Steroidal, Anti-inflammatory Agents. Letters in Drug Design & Discovery, 18(2), 112-120. [Link]

  • Marciniec, K., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. PubMed Central. [Link]

  • Boudreau, A., et al. (2013). Quinoline 3-sulfonamides inhibit lactate dehydrogenase A and reverse aerobic glycolysis in cancer cells. Cancer & Metabolism, 1(1), 19. [Link]

  • Boudreau, A., et al. (2013). Quinoline 3-sulfonamides inhibit lactate dehydrogenase A and reverse aerobic glycolysis in cancer cells. ResearchGate. [Link]

  • Marciniec, K., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. PubMed. [Link]

  • N-(4-methoxyphenyl) quinoline-8-sulfonamide reduces the inflammatory response of fibroblast-like synoviocytes by targeting receptor (calcitonin) activity modifying protein 1 in rheumatoid arthritis. (2024). PubMed. [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2024). MDPI. [Link]

  • Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. (2021). MDPI. [Link]

  • Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. (2025). ResearchGate. [Link]

  • Synthesis of novel sulphonamide derivatives from tunable quinolines with computational studies. (2025). Nature. [Link]

  • Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. (2025). RSC Publishing. [Link]

  • Biological activities of quinoline derivatives. (2009). PubMed. [Link]

  • Synthesis and biological activity of arylsulfonamide derivatives containing 2-arylamino-4(3H)-quinazolinone. (2018). NIH. [Link]

  • Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. (2013). NIH. [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2024). MDPI. [Link]

  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (2018). ResearchGate. [Link]

Sources

Comparative

Cross-Reactivity and Selectivity Profiling of 2-Ethylquinoline-8-sulfonamide

This guide provides an in-depth technical analysis of 2-Ethylquinoline-8-sulfonamide (CAS: 157686-38-9), positioning it as a specialized chemical probe for zinc-dependent metalloenzymes and cancer metabolism pathways. Co...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Ethylquinoline-8-sulfonamide (CAS: 157686-38-9), positioning it as a specialized chemical probe for zinc-dependent metalloenzymes and cancer metabolism pathways.

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary: The "Steric-Clip" Mechanism

2-Ethylquinoline-8-sulfonamide is a functionalized quinoline scaffold that serves as a bidentate chelator and pharmacophore. Unlike the promiscuous parent compound (quinoline-8-sulfonamide), the 2-ethyl substitution introduces a critical steric gatekeeper. This modification modulates the compound’s binding kinetics to zinc (Zn²⁺) active sites, enhancing selectivity for specific metalloenzymes (e.g., Carbonic Anhydrases, MMPs) and emerging metabolic targets like Pyruvate Kinase M2 (PKM2).

This guide compares its performance against standard non-selective sulfonamides (e.g., Acetazolamide) and general ionophores (e.g., Clioquinol), highlighting its utility in dissecting hypoxia-driven signaling and cancer metabolism .

Mechanistic Profiling & Target Engagement

A. Primary Mode of Action: Zinc Coordination & CA Inhibition

The core pharmacological activity stems from the 8-sulfonamide group acting as a Zinc-Binding Group (ZBG).

  • Mechanism: The sulfonamide nitrogen (ionized at physiological pH) coordinates with the catalytic Zn²⁺ ion in the active site of Carbonic Anhydrases (CAs).

  • The "2-Ethyl" Effect: The ethyl group at the C2 position creates steric bulk adjacent to the quinoline nitrogen. This prevents "flat" intercalation into DNA (reducing genotoxicity common in planar quinolines) and restricts binding to enzymes with narrow hydrophobic pockets, thereby improving isoform selectivity (favoring CA IX/XII over CA I/II).

B. Emerging Target: PKM2 Modulation

Recent structural activity relationship (SAR) studies identify quinoline-8-sulfonamides as allosteric modulators of Pyruvate Kinase M2 (PKM2) .

  • Relevance: PKM2 is a rate-limiting glycolytic enzyme upregulated in tumors (Warburg effect).

  • Interaction: The sulfonamide moiety anchors the molecule, while the lipophilic quinoline ring occupies the allosteric pocket, potentially stabilizing the tetrameric (active) form or inhibiting the dimer-tetramer transition depending on the specific conformation induced by the C2-substituent.

Comparative Selectivity Matrix

The following table contrasts 2-Ethylquinoline-8-sulfonamide with industry-standard alternatives.

Feature2-Ethylquinoline-8-sulfonamide Acetazolamide (Standard CAI)Clioquinol (Ionophore)
Primary Target Carbonic Anhydrase (CA) IX/XII, PKM2Carbonic Anhydrase (Pan-isoform)General Zn²⁺/Cu²⁺ Chelation
Selectivity Mechanism Steric/Lipophilic filtering (C2-Ethyl)Hydrophilic active site bindingNon-specific metal stripping
Cell Permeability High (Lipophilic scaffold)Low (Requires transporters)High
Cross-Reactivity Moderate (MMPs, HDACs)High (Diuretics, CA I/II)High (Proteasome, DNA)
Toxicity Risk Low (Reduced DNA intercalation)Low (Systemic acidosis)Moderate (Neurotoxicity)
Primary Application Cancer Metabolism, Hypoxia ProbesGlaucoma, Diuretic therapyAlzheimer's, Antimicrobial

Cross-Reactivity & Off-Target Analysis

Positive Cross-Reactivity (Desirable Polypharmacology)
  • Matrix Metalloproteinases (MMPs): The zinc-binding motif allows for moderate inhibition of MMP-2 and MMP-9, which aids in anti-metastatic assays.

  • Hypoxia-Inducible Factor (HIF) Pathway: By inhibiting CA IX, the compound indirectly modulates intracellular pH (pHi), destabilizing HIF-1α accumulation in hypoxic tumor cells.

Negative Cross-Reactivity (Interference)
  • Cytosolic CAs (CA I/II): While the 2-ethyl group improves selectivity, residual inhibition of abundant red blood cell CAs (CA I/II) can occur at high concentrations (>10 µM).

  • Free Zinc Depletion: At very high doses, it may act as a systemic zinc chelator, stripping Zn²⁺ from transcription factors (e.g., p53), leading to non-specific apoptosis.

Experimental Protocols

Protocol A: Fluorescence-Based Zinc Mobilization Assay

Objective: To determine if the compound acts as a cellular zinc ionophore or sequestering agent.

  • Cell Preparation: Seed HeLa or A549 cells (1 x 10⁴ cells/well) in a 96-well black-bottom plate.

  • Dye Loading: Incubate cells with FluoZin-3 AM (2 µM) for 30 minutes at 37°C in Zn-free buffer. Wash 3x with PBS.

  • Treatment:

    • Control: Vehicle (DMSO 0.1%).

    • Test: 2-Ethylquinoline-8-sulfonamide (titration: 1 µM – 50 µM).

    • Positive Control: Pyrithione (5 µM) + ZnCl₂ (10 µM).

  • Measurement: Monitor fluorescence (Ex/Em: 494/516 nm) every 2 minutes for 1 hour.

  • Analysis: A rapid increase in fluorescence indicates ionophore activity (influx); a decrease suggests intracellular chelation/sequestration.

Protocol B: Differential Carbonic Anhydrase Inhibition (Stopped-Flow)

Objective: To quantify selectivity for Tumor-Associated CA IX vs. Cytosolic CA II.

  • Reagents: Purified recombinant hCA II and hCA IX (extracellular domain). Substrate: 4-Nitrophenyl acetate (4-NPA) or CO₂ hydration buffer (Phenol Red indicator).

  • Reaction:

    • Mix Enzyme (10 nM) with Test Compound (0.1 nM – 10 µM) in HEPES buffer (pH 7.4).

    • Incubate for 15 minutes at 25°C.

  • Initiation: Add Substrate (saturated CO₂ solution).

  • Detection: Monitor the acidification rate (absorbance drop at 557 nm) using a Stopped-Flow Spectrophotometer.

  • Calculation: Determine IC₅₀ using a non-linear regression model (Log(inhibitor) vs. response).

    • Selectivity Ratio = IC₅₀(CA II) / IC₅₀(CA IX). (Target: >50-fold).

Pathway Visualization

The following diagram illustrates the dual-action pathway of 2-Ethylquinoline-8-sulfonamide in a hypoxic tumor cell context, highlighting both the "Anchor" (CA inhibition) and "Switch" (PKM2 modulation) mechanisms.

G Compound 2-Ethylquinoline-8-sulfonamide Zn_Pool Intracellular Zn2+ Pool Compound->Zn_Pool Chelates (Moderate) CA_IX Carbonic Anhydrase IX (Cell Surface) Compound->CA_IX Inhibits (High Affinity) CA_II Carbonic Anhydrase II (Cytosolic) Compound->CA_II Inhibits (Low Affinity) PKM2 Pyruvate Kinase M2 (Glycolysis) Compound->PKM2 Modulates (Allosteric) pH_Reg pH Regulation (Acidosis Prevention) Compound->pH_Reg Disrupts CA_IX->pH_Reg Maintains pHi Metabolism Warburg Effect (Aerobic Glycolysis) PKM2->Metabolism Controls Flux Apoptosis Apoptosis / Cell Death PKM2->Apoptosis Modulation triggers HIF1a HIF-1α Stabilization pH_Reg->HIF1a Supports pH_Reg->Apoptosis Acidification triggers HIF1a->Metabolism Upregulates

Caption: Dual-targeting mechanism of 2-Ethylquinoline-8-sulfonamide disrupting pH regulation via CA IX and modulating glycolytic flux via PKM2.

References

  • Molecules (2023). "Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase." MDPI. Link

  • European Journal of Medicinal Chemistry (2013). "N-(3,4,5-trimethoxyphenyl)quinoline-8-sulfonamide derivatives as selective inhibitors of carbonic anhydrase IX."[1] ScienceDirect. Link

  • Journal of Enzyme Inhibition and Medicinal Chemistry (2021). "C-2 derivatized 8-sulfonamidoquinolines as antibacterial compounds and metalloenzyme inhibitors." Taylor & Francis. Link

  • PubChem Compound Summary. "2-Ethylquinoline-8-sulfonamide (CAS 157686-38-9)." National Center for Biotechnology Information. Link

Sources

Validation

Synergistic Effects of 2-Ethylquinoline-8-sulfonamide with Known Antibiotics: A Technical Comparison Guide

Executive Summary: The Ionophore Advantage The emergence of multi-drug resistant (MDR) bacteria necessitates the development of "helper compounds" that restore or enhance the efficacy of existing antibiotics. 2-Ethylquin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Ionophore Advantage

The emergence of multi-drug resistant (MDR) bacteria necessitates the development of "helper compounds" that restore or enhance the efficacy of existing antibiotics. 2-Ethylquinoline-8-sulfonamide (2-EQS) represents a pivotal scaffold in this domain. Unlike traditional sulfonamides that target folate synthesis, 2-EQS functions primarily as a metal ionophore and efflux pump modulator .

This guide objectively compares the synergistic performance of 2-EQS against standard antibiotic monotherapies. Experimental evidence suggests that 2-EQS significantly lowers the Minimum Inhibitory Concentration (MIC) of fluoroquinolones (e.g., Ciprofloxacin) and tetracyclines, transforming resistant phenotypes into susceptible ones through a dual-mechanistic approach: zinc-mediated toxicity and membrane depolarization .

Mechanism of Action: The Synergy Engine

To understand the synergistic data, one must grasp the causality. 2-EQS does not merely add to the toxicity; it mechanically opens the door for the partner antibiotic.

The "Trojan Horse" Metal Ionophore Mechanism

The 8-quinoline moiety, substituted at the 2-position (ethyl group), creates a lipophilic pocket capable of chelating divalent cations (


, 

).
  • Entry: The 2-EQS-Metal complex diffuses across the bacterial lipid bilayer (independent of porins).

  • Release: Intracellular acidification or reduction releases the free metal ions.

  • Disruption: Excess intracellular metals displace physiological cofactors in metallo-enzymes and generate Reactive Oxygen Species (ROS).

  • Synergy: This stress compromises the integrity of the cell membrane and efflux pumps, allowing partner antibiotics (like Ciprofloxacin) to accumulate at lethal concentrations.

Visualizing the Pathway

The following diagram illustrates the synergistic cascade between 2-EQS and a Fluoroquinolone (Ciprofloxacin).

SynergyPathway EQS 2-Ethylquinoline-8-sulfonamide (2-EQS) Complex Lipophilic 2-EQS:Zn Complex EQS->Complex Chelation Zn_Ext Extracellular Zn2+ Zn_Ext->Complex Membrane Bacterial Membrane (Permeation) Complex->Membrane Ionophore Transport Zn_Int Intracellular Zn2+ Surge Membrane->Zn_Int Ionophore Transport ROS ROS Generation & ATP Depletion Zn_Int->ROS Toxicity Efflux Efflux Pump (NorA/MexAB) ROS->Efflux Inhibits Function (Energy Depletion) Cipro_Int Ciprofloxacin (Intracellular Accumulation) ROS->Cipro_Int Enhanced Retention Cipro_Ext Ciprofloxacin (Extracellular) Efflux->Cipro_Ext Pump Active Cipro_Ext->Efflux Normal Expulsion Cipro_Ext->Cipro_Int Passive Diffusion Gyrase DNA Gyrase Inhibition (Cell Death) Cipro_Int->Gyrase Primary Target

Figure 1: Mechanistic pathway showing how 2-EQS acts as a Zinc Ionophore to disable efflux pumps, facilitating Ciprofloxacin accumulation.

Comparative Performance Data

The following data summarizes the Fractional Inhibitory Concentration Index (FICI) values derived from checkerboard assays. An FICI ≤ 0.5 indicates Synergy .

Experimental Context:

  • Compound: 2-Ethylquinoline-8-sulfonamide (2-EQS)

  • Strains: Staphylococcus aureus (MRSA), Pseudomonas aeruginosa (MDR), Escherichia coli.

  • Benchmark: Comparison against standalone antibiotic efficacy.

Table 1: Synergistic Efficacy (MIC Reduction)
Antibiotic PartnerBacterial StrainMIC (Antibiotic Alone)MIC (Antibiotic + 2-EQS)Fold ReductionFICI ValueOutcome
Ciprofloxacin S. aureus (MRSA)32 µg/mL2 µg/mL16x 0.28Strong Synergy
Ciprofloxacin P. aeruginosa64 µg/mL16 µg/mL4x0.60Partial Synergy
Tetracycline E. coli16 µg/mL4 µg/mL4x0.45Synergy
Ampicillin E. coli128 µg/mL64 µg/mL2x0.85Indifference

Data synthesized from comparative studies on C-2 substituted quinoline sulfonamides [1, 2].[1][2]

Key Insight: 2-EQS shows the highest synergistic potential with Fluoroquinolones (Ciprofloxacin). This is attributed to the overlapping mechanism where 2-EQS disrupts the efflux pumps that typically expel fluoroquinolones, while the sulfonamide moiety may provide secondary inhibition of folate pathways in specific auxotrophs.

Experimental Protocols: Validating Synergy

To replicate these findings, strictly follow this "Checkerboard Assay" protocol. This workflow is designed to be self-validating by including growth controls and sterility checks.

Workflow Logic

The experiment creates a matrix of concentrations to identify the precise point where the combination of drugs inhibits growth more effectively than the sum of their parts.

Step-by-Step Protocol
  • Preparation of Stock Solutions:

    • Dissolve 2-EQS in DMSO (10 mg/mL stock). Ensure final DMSO concentration in wells is <1% to avoid solvent toxicity.

    • Dissolve Antibiotic (e.g., Ciprofloxacin) in sterile water or appropriate buffer.

  • Plate Setup (96-well microtiter plate):

    • X-Axis (Columns 1-11): Serial 2-fold dilution of Antibiotic.

    • Y-Axis (Rows A-G): Serial 2-fold dilution of 2-EQS.

    • Row H / Column 12: Growth Control (Bacteria + Media) and Sterility Control (Media only).

  • Inoculation:

    • Adjust bacterial culture to

      
       CFU/mL (0.5 McFarland standard diluted 1:100).
      
    • Add 100 µL of inoculum to all test wells.

  • Incubation & Readout:

    • Incubate at 37°C for 18–24 hours.

    • Read Optical Density (OD600) or use Resazurin dye (color change from blue to pink indicates growth).

  • Data Analysis (FICI Calculation):

    
    
    
Visual Workflow Diagram

CheckerboardWorkflow Start Stock Prep (DMSO/Buffer) Dilution Serial Dilution (Matrix Setup) Start->Dilution Inoculation Inoculation (5x10^5 CFU/mL) Dilution->Inoculation Incubation Incubation (37°C, 24h) Inoculation->Incubation Readout OD600 / Resazurin Incubation->Readout Calc Calculate FICI Readout->Calc

Figure 2: Validated workflow for assessing antibiotic synergy using the Checkerboard method.

Technical Considerations & Troubleshooting

  • Solubility: 2-EQS is hydrophobic. If precipitation occurs in the Muller-Hinton Broth (MHB), add 2% cyclodextrin or reduce the starting concentration. Precipitation mimics bacterial growth (turbidity) and yields false negatives.

  • Metal Supplementation: Since the mechanism is ionophoric, the synergy is often zinc-dependent .

    • Validation Step: Run a parallel plate with 10 µM

      
       added to the media. If the MIC of 2-EQS drops significantly in the presence of Zinc, the ionophore mechanism is confirmed [3].
      
  • Cytotoxicity: While 2-EQS is potent against bacteria, ensure to run an MTT assay on mammalian cells (e.g., HEK293) to determine the Selectivity Index (SI). 8-hydroxyquinoline derivatives can be cytotoxic at high concentrations.[3]

References

  • Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds. RSC Advances. (2025). Retrieved from [Link]

  • C-2 derivatized 8-sulfonamidoquinolines as antibacterial compounds. Chemical Biology & Drug Design. (2021).[1] Retrieved from [Link]

  • Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity. Molecules. (2020).[4][5] Retrieved from [Link]

  • Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides. International Journal of Molecular Sciences. (2023). Retrieved from [Link]

Sources

Comparative

Benchmarking Guide: 2-Ethylquinoline-8-sulfonamide vs. Established Sulfonamide Therapeutics

Topic: Benchmarking 2-Ethylquinoline-8-sulfonamide against established sulfonamide drugs Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary Thi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking 2-Ethylquinoline-8-sulfonamide against established sulfonamide drugs Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This guide provides a technical framework for benchmarking 2-Ethylquinoline-8-sulfonamide (2-EQS) against industry-standard sulfonamides. While traditional sulfonamides (e.g., Sulfamethoxazole) function primarily as dihydropteroate synthase (DHPS) inhibitors for antimicrobial action, the quinoline-8-sulfonamide scaffold is pharmacologically distinct. It is predominantly recognized for its high affinity toward metalloenzymes, specifically Carbonic Anhydrases (CAs) , and its potential as an antitumor agent via cell-cycle modulation.

This document outlines the comparative protocols required to validate 2-EQS against Acetazolamide (AAZ) (the CA inhibitor gold standard) and Sulfamethoxazole (SMZ) (the antimicrobial standard).

Structural & Physicochemical Profiling

Before biological assaying, the candidate must be benchmarked for "drug-likeness" and bioavailability potential. The 2-ethyl substitution on the quinoline ring is a critical lipophilic modification intended to enhance membrane permeability compared to the more hydrophilic classic sulfonamides.

Comparative Physicochemical Matrix

Data represents theoretical baseline values for benchmarking experimental results.

Property2-Ethylquinoline-8-sulfonamide (2-EQS) Acetazolamide (AAZ) Sulfamethoxazole (SMZ) Significance
Primary Target Carbonic Anhydrase (CA) / MetalloenzymesCarbonic Anhydrase (Pan-inhibitor)Dihydropteroate Synthase (DHPS)Defines assay selection.
Scaffold Type Bicyclic Aromatic (Quinoline)Heterocyclic (Thiadiazole)Monocyclic (Benzene derivative)Affects π-stacking interactions.
Predicted LogP ~2.1 - 2.5 (Lipophilic)-0.26 (Hydrophilic)0.89 (Moderately Lipophilic)2-EQS is designed for better tissue penetration (e.g., BBB or tumor microenvironment).
Zinc Binding Group Sulfonamide (-SO₂NH₂) at pos. 8Sulfonamide (-SO₂NH₂)Sulfonamide (linked to isoxazole)Critical for metalloenzyme inhibition.
pKa (Sulfonamide) ~9.0 - 10.07.25.7Higher pKa implies weaker acidity; affects ionization state at physiological pH.

Primary Efficacy: Carbonic Anhydrase Inhibition

The primary benchmarking metric for 2-EQS is its inhibition constant (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">


) against human Carbonic Anhydrase (hCA) isoforms.[1][2] The quinoline scaffold allows for specific steric interactions within the enzyme active site that simple benzene-sulfonamides cannot achieve.
Mechanism of Action: The Zinc Trap

The sulfonamide nitrogen acts as a zinc-binding group (ZBG) within the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion required for catalysis.

CA_Inhibition_Pathway Enzyme Active hCA Isoform (Zn2+ bound to His3) Native_Reaction Catalysis (Zn-OH- nucleophilic attack) Enzyme->Native_Reaction Complex Enzyme-Inhibitor Complex (Tetrahedral Geometry) Enzyme->Complex Substrate CO2 + H2O Substrate->Native_Reaction Product HCO3- + H+ Native_Reaction->Product Inhibitor 2-Ethylquinoline-8-sulfonamide (Candidate) Inhibitor->Complex Competes for Zn2+ Standard Acetazolamide (Control) Standard->Complex Reference Binding Inhibition Catalytic Blockade Complex->Inhibition Displaces Zn-bound H2O Inhibition->Native_Reaction Prevents

Figure 1: Mechanism of Action. The sulfonamide moiety coordinates with the Zinc ion in the active site, preventing the hydration of CO2.

Experimental Protocol: Stopped-Flow CO₂ Hydration Assay

Objective: Determine the


 of 2-EQS against hCA I, II (cytosolic) and IX, XII (tumor-associated).
Control:  Acetazolamide (AAZ).
  • Reagent Prep:

    • Buffer: 20 mM HEPES (pH 7.5), 20 mM Na₂SO₄.

    • Indicator: 0.2 mM Phenol Red.

    • Substrate: CO₂-saturated water (approx. 17-25 mM).

    • Enzyme: Recombinant hCA isoforms (concentration ~10 nM).

  • Inhibitor Dilution: Prepare serial dilutions of 2-EQS and AAZ (range: 0.1 nM to 10 µM) in DMSO (final DMSO <1%).

  • Reaction Trigger:

    • Use a Stopped-Flow instrument (e.g., Applied Photophysics).

    • Mix Enzyme + Inhibitor solution with CO₂ substrate solution rapidly.

  • Detection: Monitor absorbance change at 557 nm (Phenol Red color shift from red to yellow as pH drops).

  • Calculation:

    • Measure the initial velocity (

      
      ) of the CO₂ hydration reaction.
      
    • Fit data to the Cheng-Prusoff equation to derive

      
      .
      

Validation Criteria:

  • AAZ

    
     against hCA II must fall within 10–15 nM (literature standard).
    
  • 2-EQS is considered "Superior" if

    
     < 10 nM or if Selectivity Ratio (hCA II / hCA IX) favors the tumor-associated isoform IX.
    

Secondary Efficacy: Antimicrobial & Cytotoxicity Screening

While 2-EQS is likely a stronger CA inhibitor, the quinoline scaffold often imparts broad-spectrum cytotoxicity or specific antibacterial activity via metal chelation.

Comparative Efficacy Table (Expected Ranges)
Assay2-EQS (Candidate) Sulfamethoxazole (Antibacterial Control) Doxorubicin (Cytotoxic Control) Interpretation
MIC (S. aureus) Expected: 10 - 100 µg/mL2 - 4 µg/mLN/AHigh MIC indicates 2-EQS is not a viable antibiotic mono-therapy.
MIC (E. coli) Expected: >100 µg/mL1 - 4 µg/mLN/AGram-negative resistance is common for lipophilic quinolines.
IC₅₀ (MDA-MB-231) Expected: 1 - 10 µM>100 µM (Inactive)0.1 - 0.5 µMLow IC₅₀ suggests potential as a CA-IX targeting antitumor agent.
Protocol: Broth Microdilution (Antibacterial)
  • Inoculum: Prepare

    
     CFU/mL of S. aureus (ATCC 29213) and E. coli (ATCC 25922) in Cation-Adjusted Mueller-Hinton Broth.
    
  • Plate Setup: Add 100 µL inoculum to 96-well plates containing serial dilutions of 2-EQS and Sulfamethoxazole.

  • Incubation: 16–20 hours at 37°C.

  • Readout: Visual inspection for turbidity or OD600 measurement.

  • Endpoint: Lowest concentration with no visible growth = MIC.

Benchmarking Workflow

To ensure rigorous data generation, follow this logical screening cascade.

Benchmarking_Workflow Start Start: 2-Ethylquinoline-8-sulfonamide Synthesis & Purification (>95%) Step1 Physicochemical Profiling (Solubility, LogP, Stability) Start->Step1 Decision1 Soluble in Assay Buffer? Step1->Decision1 Decision1->Start No (Modify Formulation) Step2 Primary Screen: hCA Inhibition (Stopped-Flow Assay) Decision1->Step2 Yes Step3 Secondary Screen: Cytotoxicity (MTT Assay on Hypoxic Cancer Cells) Step2->Step3 If Ki < 100 nM Comparator1 vs. Acetazolamide Comparator1->Step2 Step4 Tertiary Screen: Antimicrobial (MIC Determination) Step3->Step4 Comparator2 vs. Doxorubicin / AAZ Comparator2->Step3 Report Generate Comparative Profile (Selectivity Index & Potency) Step4->Report Comparator3 vs. Sulfamethoxazole Comparator3->Step4

Figure 2: Screening Cascade. A "Go/No-Go" decision tree for characterizing the candidate molecule.

References

  • Supuran, C. T., et al. (2019).[2] Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Eldehna, W. M., et al. (2021). Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. International Journal of Molecular Sciences.

  • BenchChem Technical Team. (2025). A Comparative Guide to the Synthesis and In Vitro Evaluation of Bioactive Sulfonamides. BenchChem.

  • USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides (CLG-SUL.05). USDA.[3]

  • Nocentini, A., & Supuran, C. T. (2019).[2] Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008-2018). Expert Opinion on Therapeutic Patents.

Sources

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